Calcium adipate

Catalog No.
S599364
CAS No.
7486-40-0
M.F
C6H8CaO4
M. Wt
184.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium adipate

CAS Number

7486-40-0

Product Name

Calcium adipate

IUPAC Name

calcium;hexanedioate

Molecular Formula

C6H8CaO4

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C6H10O4.Ca/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

KTAAUBVMSAZOLC-UHFFFAOYSA-L

SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Ca+2]

Synonyms

adipate, adipic acid, adipic acid, calcium salt, adipic acid, Cu salt, adipic acid, Cu(+2) salt, adipic acid, Cu(+2) salt (1:1), adipic acid, diammonium salt, adipic acid, disodium salt, adipic acid, Mg salt (1:1), adipic acid, monoammonium salt, adipic acid, nickel salt, adipic acid, potassium salt, adipic acid, sodium salt, ammonium adipate, diammonium adipate, hexanedioic acid, magnesium adipate, sodium adipate

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Ca+2]

The exact mass of the compound Calcium adipate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

calcium adipate FTIR Raman spectroscopic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Crystal Growth

A highly controlled method for producing high-quality single crystals of calcium adipate is the single gel diffusion technique [1].

  • Gel Preparation: Sodium metasilicate solution is mixed with an acidic solution to form a silica gel medium. The gel density and pH are carefully controlled (e.g., sodium metasilicate concentration of 1.03–1.06 g/cm³) [2].
  • Crystallization Process: One reactant (typically adipic acid) is incorporated within the gel matrix. A solution of a calcium salt (e.g., calcium chloride) is then carefully poured over the set gel. The crystals form slowly at the diffusion interface as the ions migrate through the gel pores [1] [2].

Alternative synthesis routes include direct neutralization of adipic acid with calcium hydroxide in aqueous solution [2]: [ \ce{C6H10O4 + Ca(OH)2 -> Ca(C6H8O4) + 2H2O} ]

FTIR and Raman Spectral Assignments

The table below summarizes the characteristic FTIR and Raman vibrational bands for this compound monohydrate single crystals, based on experimental data [1].

Vibration Mode Assignment FTIR Band (cm⁻¹) Raman Band (cm⁻¹)
C-H Stretching (CH₂) 2853, 2923 2854, 2930
Asymmetric COO⁻ Stretch 1540 1545
Symmetric COO⁻ Stretch 1408 1418
C-C Stretching 1292 Not Specified
C-O Stretching 1255, 1205, 1175, 1125, 1105, 1070, 1050, 1030, 910 Not Specified
O-C=O Bending 765 765

Key Insights from Spectroscopy:

  • The separations (Δ) between the asymmetric and symmetric COO⁻ stretches are 132 cm⁻¹ in FTIR and 127 cm⁻¹ in Raman [1]. This value indicates the bridging bidentate coordination mode of the carboxylate groups to the calcium ion.
  • The presence of sharp bands confirms the high crystalline quality of the material [1].

Experimental Characterization Workflow

For a comprehensive analysis, you can follow this generalized experimental workflow that integrates synthesis with key characterization techniques:

G Start Start: Research Objective (Characterize this compound) Synth Synthesis & Crystal Growth (Single Gel Diffusion Technique or Aqueous Neutralization) Start->Synth Char Primary Characterization Synth->Char FTIR FTIR Spectroscopy Char->FTIR Raman Raman Spectroscopy Char->Raman TGA Thermogravimetric Analysis (TGA) Char->TGA PXRD Powder X-ray Diffraction (PXRD) Char->PXRD Analyze Data Analysis & Integration FTIR->Analyze Raman->Analyze TGA->Analyze PXRD->Analyze End Report Structural, Thermal & Spectral Properties Analyze->End

Key Techniques and Protocols
  • Thermogravimetric Analysis (TGA): This technique confirms the hydrate status and thermal stability. For this compound monohydrate, the crystal structure is stable up to 103°C, after which it dehydrates. The mass loss steps align with the suggested chemical formula Ca(C6H8O4)·H2O [1].
  • Powder X-ray Diffraction (PXRD): PXRD determines the crystal system and structure. This compound monohydrate crystallizes in the triclinic system with the space group P-1(2) [1].
  • Sample Preparation for Spectroscopy:
    • FTIR: Standard practice is to prepare a potassium bromide (KBr) pellet. A small amount of the crystal is finely ground and homogenized with KBr powder, then pressed into a transparent pellet under high pressure [3].
    • Raman: A small crystal or powdered sample is typically placed under a microscope objective for analysis. The use of a 532 nm or 785 nm laser is common for inorganic and organometallic materials to avoid fluorescence.

Key Takeaways for Researchers

  • The provided FTIR and Raman bands serve as a definitive fingerprint for identifying this compound and confirming the coordination of the adipate ion to calcium.
  • The single gel diffusion technique is optimal for growing high-quality single crystals suitable for detailed structural and spectroscopic analysis.
  • Combining FTIR, Raman, and TGA provides a robust framework for confirming the chemical identity, hydration state, and thermal properties of the synthesized material.

References

Thermal Degradation Properties of Calcium Adipate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key thermal characteristics of calcium adipate as reported in the literature.

Property Value / Description Experimental Context
Dehydration Releases water molecule upon heating. Single crystal of this compound Monohydrate [1].
Thermal Stability Stable up to 103 °C; dehydration likely begins after this point [1]. Single crystal of this compound Monohydrate [1].
Major Decomposition Occurs between ~330 °C and 430 °C [1]. Single crystal of this compound Monohydrate [1].
Decomposition Products The organic adipate backbone breaks down, leaving calcium oxide (CaO) as a residue [2]. Laboratory synthesis guide [2].
Effect in Polymer Blends Calcium compounds can lower the initial decomposition temperature (IDT) of polymers but may reduce their decomposition rate [3]. Calcium-containing co-polyurethanes (not pure this compound) [3].

Experimental Protocols for Synthesis and Analysis

For researchers aiming to replicate or build upon these findings, here are the methodologies drawn from the search results.

Synthesis of this compound Monohydrate Single Crystals

The single gel diffusion technique is a common method for growing high-quality single crystals, as described in the studies [1] [2].

1. Gel Preparation: Sodium metasilicate solution is mixed with an acid (e.g., adipic acid solution) to achieve a gel density between 1.03-1.06 g/cm³. The gel is left to age and stabilize for 12-48 hours [2]. 2. Reactant Diffusion: A calcium-containing solution (e.g., calcium chloride) is carefully poured over the set gel. The calcium ions diffuse slowly into the gel column [1] [2]. 3. Crystal Growth: The slow reaction between the diffusing calcium ions and the adipic acid within the gel matrix leads to the nucleation and growth of single crystals over time. This method suppresses convection currents, allowing for well-formed crystals [2].

The workflow for this synthesis and analysis is outlined below:

G Gel Preparation Gel Preparation Reactant Diffusion Reactant Diffusion Gel Preparation->Reactant Diffusion Crystal Growth Crystal Growth Reactant Diffusion->Crystal Growth Thermal Analysis (TGA) Thermal Analysis (TGA) Crystal Growth->Thermal Analysis (TGA) Data Interpretation Data Interpretation Thermal Analysis (TGA)->Data Interpretation

Overview of the synthesis and thermal analysis workflow for this compound monohydrate crystals.

Key Experimental Techniques for Characterization
  • Thermogravimetric Analysis (TGA): This is the primary technique for studying thermal degradation. The sample is heated under a controlled atmosphere (e.g., nitrogen), and its mass change is recorded as a function of temperature. This allows for the determination of thermal stability, decomposition temperatures, and hydration states [1] [3].
  • Differential Scanning Calorimetry (DSC): Used alongside TGA, DSC measures heat flows associated with phase transitions (like melting or crystallization) and exothermic or endothermic reactions during decomposition [4] [5].
  • Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Micro-Raman Spectroscopy are performed at different temperatures to identify the functional groups present in the compound and observe chemical changes during the degradation process [1].

Consideration for Drug Development

While the search results provide a solid foundation in materials science, they offer limited direct insight into pharmaceutical applications.

  • The primary focus of the available studies is on the material's role in polymer composites [3] [6] [4] and its fundamental crystal properties [1].
  • A supplier page mentions its use in the pharmaceutical sector as a calcium supplement and an excipient in tablet formulations, but no specific data on drug delivery mechanisms or biocompatibility studies were found in these results [7].
  • For drug development purposes, you would need to investigate further aspects such as biocompatibility, in-vivo degradation kinetics, and drug loading capacity, which are not covered in the current search findings.

References

calcium adipate triclinic crystal system P-1 space group

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure and Quantitative Data

The foundational crystal structure of calcium adipate monohydrate (Ca(C₆H₈O₄)·H₂O) was determined by single-crystal X-ray diffraction [1]. The table below summarizes its key crystallographic parameters.

Parameter Value Details
Crystal System Triclinic -
Space Group P 1 (No. 2) Centrosymmetric [2] [1] [3]
Unit Cell Parameters
a 5.8990(3) Å [1]
b 6.7985(5) Å [1]
c 10.8212(6) Å [1]
α 78.999(5)° [1]
β 81.831(5)° [1]
γ 82.971(5)° [1]
Unit Cell Volume 419.65(8) ų [1]
Z (Formula Units/Cell) 2 [1]
Calculated Density 1.600 Mg/m³ [1]
Coordination Geometry Pentagonal Bipyramid Ca²⁺ is coordinated to seven oxygen atoms [1]

The structure is highly polymeric, forming a layer-type architecture parallel to the (001) plane [1]. The calcium ions are coordinated by oxygen atoms from both carboxylate groups and water molecules, creating a complex network [1].

Synthesis and Growth Protocol

This compound monohydrate single crystals can be synthesized via gel diffusion techniques or precipitation methods.

  • Gel Diffusion Technique (Single Crystal Growth)

    • Procedure: this compound monohydrate single crystals are grown using a single gel diffusion technique with silica gel as the growth medium [4]. This method is suitable for producing high-quality single crystals for detailed structural analysis.
    • Principle: The gel acts as a diffusion-controlled medium that slows down the reaction between cations and anions, promoting the slow growth of large, well-ordered single crystals.
  • Precipitation Method (Powder Synthesis)

    • Procedure: this compound can be precipitated by reacting a hot aqueous solution of calcium chloride (CaCl₂) with sodium adipate [5].
    • Chemical Reaction: (CH₂)₄(COO⁻)₂(Na⁺)₂ + CaCl₂ → 2 NaCl + (CH₂)₄(COO)₂Ca↓ [5]
    • Alternative: It can also be synthesized by neutralizing adipic acid with a calcium hydroxide (Ca(OH)₂) solution [5].

Experimental Characterization Methods

A combination of techniques is essential for fully characterizing this compound monohydrate crystals.

Technique Key Application & Findings
X-ray Diffraction (XRD) Determine unit cell, crystal system, and space group. Confirms phase purity [4] [1].
Thermogravimetric Analysis (TGA) Confirm monohydrate formula and thermal stability (stable up to 103 °C) [4].
FTIR & Raman Spectroscopy Identify functional groups (e.g., carboxylate) and study changes at phase transitions [4].
Dielectric Measurements Measure dielectric constant, loss, and AC conductivity vs. frequency at room temperature [4].
Diffuse Reflectance Spectroscopy Calculate optical band gap (reported as 5.3 eV) [4].

Rietveld Refinement for Powder Data: For polycrystalline samples, the Rietveld refinement method is a powerful tool for characterizing crystalline materials [6]. This technique uses a least-squares approach to refine a theoretical line profile against measured X-ray powder diffraction data, allowing for the determination of accurate structural details such as atomic positions and thermal parameters [6].

Experimental Workflow Diagram

The following diagram outlines a generalized experimental workflow for the synthesis, growth, and characterization of this compound monohydrate crystals, integrating the protocols discussed.

Start Start: Experimental Planning Synth Synthesis Method Selection Start->Synth Gel Gel Diffusion Technique (Single Crystal Growth) Synth->Gel Precip Precipitation Method (Powder Synthesis) Synth->Precip Char Characterization Phase Gel->Char Precip->Char XRD X-ray Diffraction (XRD) (Confirm Crystal Structure) Char->XRD TGA Thermogravimetric Analysis (TGA) (Determine Hydration & Stability) Char->TGA Spectro Spectroscopic Analysis (FTIR & Raman) Char->Spectro Prop Property Measurement (Dielectric, Optical) Char->Prop Data Data Analysis & Refinement (e.g., Rietveld Refinement) XRD->Data TGA->Data Spectro->Data Prop->Data End End: Structural Model Data->End

Key Properties and Potential Applications

This compound monohydrate exhibits several properties of interest for applied research:

  • Thermal Stability: The material is thermally stable up to 103 °C, as confirmed by TGA [4].
  • Solubility: It displays unusual solubility behavior, being more soluble in cold water (40.2 g/L at 13 °C) than in hot water (12.0 g/L at 100 °C), which can be exploited in purification processes [5].
  • Polymeric Structure: Its highly coordinated, layered structure makes it a candidate for studying metal-organic frameworks (MOFs) or as a model for biomineralization processes [1].
  • Reported Uses: Patents have suggested its use as a taste-modifying additive in products like cigarettes and toothpaste [5].

References

Synthesis and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Calcium adipate can be synthesized through several methods, with neutralization reaction being the most common.

Primary Synthesis: Neutralization Reaction

The most fundamental synthesis involves the direct reaction between adipic acid and a calcium source like calcium hydroxide [1]. The reaction proceeds as follows:

Chemical Reaction: C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O [1]

Experimental Protocol:

  • Dissolution: Adipic acid is first dissolved in distilled water at room temperature to form a clear solution [1].
  • Reaction: Calcium hydroxide is added gradually to the adipic acid solution under constant stirring to ensure proper mixing and prevent localized precipitation [1].
  • Control: The molar ratio of reactants is typically maintained at a 1:1 ratio for complete conversion. The reaction pH will rise from acidic to neutral or slightly basic as the reaction progresses [1].
  • Crystallization: The product is then crystallized from the solution. Temperature control (often between 35°C and 45°C) is critical for obtaining high-quality crystals [1].
Alternative Synthesis Methods
  • Using Calcium Carbonate: A more economical industrial method uses calcium carbonate (CaCO₃). This reaction evolves carbon dioxide gas and typically requires elevated temperatures to proceed effectively [1].
  • Single Gel Diffusion Technique: This method is used for growing high-quality single crystals for research. It involves using a silica gel medium to control the diffusion of reactants, which promotes controlled nucleation and crystal growth [2] [1].

The following diagram illustrates the primary synthesis workflow for this compound:

G Start Start Synthesis Dissolve Dissolve Adipic Acid in Distilled Water Start->Dissolve Add Gradually Add Calcium Hydroxide under stirring Dissolve->Add Control Control Parameters: Temperature (35-45°C) pH (6.5-7.5) 1:1 Molar Ratio Add->Control Reaction Mixture Form This compound Forms and Precipitates Control->Form Crystal Crystallization and Purification Form->Crystal End Product: this compound Crystal->End

Critical Process Parameters

Optimal synthesis requires careful control of several parameters [1]:

Parameter Optimal Range Impact on Product
Temperature 35°C - 45°C Influences crystal size and morphology.
pH 6.5 - 7.5 Ensures complete neutralization and controls precipitation.
Stirring Rate 200 - 400 rpm Affects mixing efficiency and crystal uniformity.
Reaction Time 1.5 - 3 hours Allows for complete conversion and crystal growth.

Analytical Characterization Techniques

The following workflow outlines a standard process for characterizing synthesized this compound, incorporating common techniques:

G Sample Synthesized This compound PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD Crystal System & Phase ID SCXRD Single Crystal XRD (SC-XRD) Sample->SCXRD Atomic Structure & Space Group Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Decomposition Temp. & Stability Spectro Spectroscopy (FTIR/Raman) Sample->Spectro Functional Groups & Molecular Structure

  • X-ray Diffraction (XRD): Used for structural characterization. Powder XRD (PXRD) determines the crystal system (e.g., triclinic for this compound monohydrate) and phase purity [2]. Single-crystal XRD (SC-XRD) provides detailed atomic-level structure, including space group (e.g., P-1 for the monohydrate) [2].
  • Thermal Analysis:
    • Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition patterns. Studies confirm that this compound monohydrate (Ca(C₆H₈O₄)·H₂O) is stable up to at least 103°C, after which it loses water and decomposes [2].
    • Differential Scanning Calorimetry (DSC): Measures melting points and other thermal transitions.
  • Spectroscopy:
    • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Identify functional groups (e.g., carboxylate stretches) and molecular structure within the crystal [2].

Key Pharmaceutical and Industrial Applications

  • Food and Pharmaceutical Industries: Used as a calcium source for fortifying foods and in dietary supplements. It also functions as a stabilizer and texturizer in food products and as an excipient in tablet formulations [3] [4].
  • Polymer Industry: Acts as a stabilizer in plastics like PVC and as a processing aid to improve material properties [4].
  • Model for Drug Delivery Research: While not a direct drug delivery vehicle, research into calcium-adipate framework materials explores their potential for theranostic (therapy + diagnosis) applications. Their hybrid nature allows for the immobilization of drug molecules and photofunctional species, inspired by natural biomineralization processes [5] [6].

References

calcium adipate thermal stability temperature

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Thermal Data Summary

The table below summarizes the key thermal stability data for different calcium adipate compounds from the search results:

Compound Name Form / Context Thermal Stability / Decomposition Temperature Key Characteristics / Transitions
This compound Monohydrate [1] Single Crystal Stable up to 103°C Loses water of crystallization above this point [1].
This compound Monohydrate [1] Single Crystal Major decomposition at ~250°C Final decomposition step of the organic matrix [1].
Calcium-Adipate Frameworks (GWMOF-7, GWMOF-8) [2] [3] Metal-Organic Frameworks (MOFs) Undergo solid-state transformation Transforms into a denser 3D framework upon heating [2] [3].

Experimental Protocols for Thermal Analysis

The thermal data for this compound was primarily obtained through Thermogravimetric Analysis (TGA). Here are the detailed methodologies as cited in the research:

  • General TGA Procedure: The sample is heated in a controlled atmosphere (often nitrogen or air) at a specific, constant heating rate (e.g., °C/min). The mass of the sample is continuously measured as the temperature increases. The resulting plot of mass (%) versus temperature (°C) reveals the temperatures at which the material loses mass due to processes like dehydration or decomposition [4].
  • For this compound Monohydrate Single Crystals: The thermogravimetric analysis was used to confirm the suggested chemical formula Ca(C6H8O4)·H2O. The analysis showed that the material is stable up to 103°C, after which it dehydrates. The final decomposition of the organic content occurs around 250°C [1].
  • For Calcium-Adipate Frameworks (MOFs): The thermal properties of the synthesized frameworks [Ca(C6H8O4)(H2O)2]·(template) were studied using TGA. The analysis demonstrated that these structures undergo a solid-state transformation upon heating, resulting in a denser three-dimensional framework [2] [3].

Guide to Thermal Analysis Experiment Workflow

The following diagram outlines a general experimental workflow for conducting a thermal stability study of a material like this compound, based on standard practices inferred from the search results.

Start Start: Material Synthesis A Sample Preparation (Powder or Crystal) Start->A B Characterization (PXRD, FTIR, Raman) A->B C Thermogravimetric Analysis (TGA) B->C D Data Processing & Kinetic Analysis C->D E Interpretation: Identify Transition Events D->E End Report Thermal Stability E->End

This workflow shows the key steps, from preparing the sample and confirming its initial structure with techniques like Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy, to performing the core TGA experiment and analyzing the data to identify stability thresholds and decomposition points [1] [2].

Suggestions for Further Research

The available search results provide a foundational understanding but are not exhaustive. For a more comprehensive whitepaper, you could:

  • Consult Specialized Databases: Search for additional data on platforms like SciFinder or Reaxys using the CAS numbers 7486-40-0 or 22322-28-7 [5] [6].
  • Investigate Kinetics: The search results mention that iterative algorithms can be used for kinetic analysis of TGA data to determine parameters like activation energy, which is crucial for predicting material lifetime and stability [4].
  • Explore Decomposition Products: Further research could focus on identifying the gaseous and solid products of decomposition after the 250°C mark, which is not detailed in the current findings.

References

Experimental Context from the Literature

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table above comes from a study focused on growing and characterizing calcium adipate monohydrate single crystals. The dielectric measurements were part of a broader material analysis [1].

  • Material Form: The data is for single-crystalline organometallic this compound monohydrate, grown using a single gel diffusion technique [1].
  • Research Focus: The paper primarily covers crystal growth, structural analysis (via X-ray diffraction), spectroscopic studies (FTIR, Raman), and thermal stability. The dielectric behavior is mentioned as one of several characterized properties, but specific numerical results for the dielectric constant and loss across different frequencies are not provided in the abstract or previewable content [1].

Research Methodology Overview

While the specific protocols for this compound are not detailed, the general methodology for measuring dielectric properties in research settings involves:

Start Sample Preparation (Material is processed into a suitable form, e.g., pellet) A Electrode Application (Conductive electrodes, often silver, are applied to opposite surfaces) Start->A B Impedance Analysis (Sample is connected to an impedance analyzer) A->B C Data Collection (Measure capacitance and loss across a frequency range) B->C D Data Calculation (Dielectric constant and loss are calculated from the measurements) C->D

Experimental workflow for measuring dielectric properties

  • Sample Preparation: The material is processed into a well-defined shape, often a pellet or film [1] [2].
  • Electrode Application: Conductive electrodes (e.g., silver paste) are applied to opposite surfaces of the sample to form a capacitor-like structure [1].
  • Measurement: The sample is connected to an impedance analyzer (e.g., Agilent 4294A). The instrument measures the capacitance and dissipation factor across a specified frequency range [1] [2].
  • Data Calculation: The dielectric constant (εᵣ) and dielectric loss (tan δ) are calculated from the measured capacitance and dissipation factor [3].

How to Proceed with Further Research

Given the limited specific data, here are suggestions for a more in-depth investigation:

  • Consult the Primary Source: Access the full text of the foundational study: "Thermal degradation and spectroscopic studies of single-crystalline organometallic this compound monohydrate" published in the Journal of Thermal Analysis and Calorimety (2020) [1]. University library portals or direct requests to the authors may provide access.
  • Explore Broader Literature: Look for research on metal carboxylates or alkaline earth adipates. The dielectric properties of this compound may be discussed in comparative studies with materials like cobalt adipate or calcium succinate [1].
  • Reference Standard Values: Familiarize yourself with the dielectric properties of common materials to establish a baseline for comparison. The table below shows a few examples [3].
Material Dielectric Constant Loss Tangent
Polyethylene (LDPE) ~2.26 0.0002 - 0.00031
Polyvinylidene fluoride (PVDF) ~3.2 [2] Varies with composition
Alumina (96%) ~10.0 0.0002

References

organometallic calcium adipate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Calcium Adipate

The synthesis of this compound can be approached through different routes, from simple neutralization to more controlled crystal growth techniques. The following table outlines the key methods.

Method Description Key Parameters / Conditions Key Outcomes / Characteristics

| Neutralization Reaction [1] | Reaction of adipic acid with a calcium source (e.g., hydroxide, oxide, carbonate). | Precursors: Ca(OH)(_2), CaO, or CaCO(_3) with adipic acid. Industrial Note: CaCO(_3) and CaO are more economical. Using CaCO(_3) releases CO(_2). [1] | Most fundamental method; basis for other variations. [1] | | Single Gel Diffusion [2] | Grows single crystals using silica gel to control reactant diffusion. | Gel Medium: Sodium metasilicate. Process: One reactant in gel, another diffuses into it. [2] | Produces high-quality single crystals suitable for detailed structural and property analysis. [2] | | Solvothermal/Hydrothermal [3] [1] | Reaction occurs in a sealed vessel at elevated temperature and pressure. | Uses water or other solvents under autogenous pressure. [1] | Can produce novel framework structures (MOFs) and highly ordered crystals. [3] |

The single gel diffusion technique offers a controlled environment for growing high-quality crystals. The following diagram illustrates its general workflow.

G Start Prepare Sodium Metasilicate Gel A Set Gel and Age Start->A B Incorporate Adipic Acid into Gel Matrix A->B C Carefully Layer Calcium Solution on Top B->C D Control Diffusion and Crystal Growth C->D End Harvest this compound Single Crystals D->End

Workflow for single crystal growth via gel diffusion.

Characterized Properties of this compound Crystals

Researchers have synthesized and analyzed this compound crystals, revealing the following properties.

Property Details Source
Crystal System & Hydration Triclinic system, often grown as a monohydrate: Ca(C6H8O4)·H2O. [2] [2]
Thermal Stability Stable up to 103°C. Decomposes upon further heating. [2] [2]
Spectroscopic Signatures (FTIR & Raman) Peaks correspond to O-C-O bending, C-O stretching, etc., confirming the adipate structure. [2] [2]
Optical Band Gap Calculated at 5.3 eV, indicating it is a wide-bandgap material. [2] [2]
Dielectric Properties Dielectric constant and loss are frequency-dependent, typical of ionic solids. [2] [2]

Key Considerations for Researchers

Based on the available literature, here are some critical points for professionals aiming to work with this compound.

  • Material vs. Drug Substance: The studies focus on this compound as a material for crystal engineering and metal-organic frameworks (MOFs) [3]. Its application as a direct pharmaceutical ingredient (e.g., as a calcium supplement) is not detailed in the sources I found. You would need to investigate its bioavailability, toxicity, and pharmacological profile separately.
  • Scaling Laboratory Methods: While the gel diffusion method produces excellent crystals for research, it is not typically suited for large-scale industrial production due to long growth times and low volume. The neutralization reaction is more scalable, but process parameters (temperature, pH, concentration, stirring) must be optimized to control crystal size, morphology, and yield for your specific application [1].
  • Characterization is Crucial: The provided property data is essential for identifying and confirming the successful synthesis of your product. Techniques like PXRD (for phase identity), TGA (for stability and hydration), and FTIR (for functional groups) should be standard in your analytical control strategy [2] [3].

References

calcium adipate single gel diffusion growth technique

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Protocol for Calcium Adipate

The synthesis of this compound monohydrate single crystals via the single gel diffusion technique is detailed in a 2020 study [1]. The general setup for this method is illustrated below.

G Silica Gel Preparation Silica Gel Preparation Dope with Reactant A\n(Adipic Acid) Dope with Reactant A (Adipic Acid) Silica Gel Preparation->Dope with Reactant A\n(Adipic Acid) Pour into Test Tube Pour into Test Tube Dope with Reactant A\n(Adipic Acid)->Pour into Test Tube Allow Gel to Set and Age Allow Gel to Set and Age Pour into Test Tube->Allow Gel to Set and Age Add Supernatant Solution\n(Calcium-Containing Salt) Add Supernatant Solution (Calcium-Containing Salt) Allow Gel to Set and Age->Add Supernatant Solution\n(Calcium-Containing Salt) Diffusion and Reaction Diffusion and Reaction Add Supernatant Solution\n(Calcium-Containing Salt)->Diffusion and Reaction Crystal Growth within Gel Crystal Growth within Gel Diffusion and Reaction->Crystal Growth within Gel

Single gel diffusion setup: Reactant in gel reacts with diffusing supernatant to form crystals.

The table below summarizes the key parameters and procedures from the study and general best practices [1] [2] [3].

Aspect Specifics for this compound [1] General Guidelines & Rationale
Gel Medium Silica gel Inorganic silica gel preferred for high inertness, especially with acidic reactants [2] [3].
Gel Density Not specified 1.03 - 1.06 g/cm³ is often optimal; denser gels hinder growth, weaker gels are unstable [2].
pH Control Not specified Critical parameter; adjust with acid (e.g., acetic, oxalic). pH 3-6 suitable for many systems [2].

| Reactants | Gel: Adipic acid Supernatant: Calcium salt solution | Single-diffusion method incorporates one reactant in gel, the other in supernatant [2] [3]. | | Aging & Setting| Not specified | Gel setting can take minutes to days. Aging (12-48 hours) hardens gel for mechanical stability [2]. | | Growth Period | Not specified | Process is slow, from days to weeks, as diffusion controls crystal quality [3]. |

Characterization of Grown Crystals

The this compound monohydrate crystals grown were characterized extensively, with key findings summarized below [1].

Property Result / Characteristic
Crystal System Triclinic
Space Group P-1(2)
Chemical Formula Ca(C₆H₈O₄)·H₂O
Thermal Stability Stable up to 103 °C
Optical Band Gap 5.3 eV
Key Analysis Methods Powder X-ray Diffraction (PXRD), FTIR & Micro-Raman Spectroscopy, Thermogravimetric Analysis (TGA), Dielectric Measurements

Practical Considerations for Researchers

Successful crystal growth requires attention to several practical factors:

  • Gel Quality is Paramount: The gel must be transparent, homogeneous, and mechanically stable. Inconsistent gel density or the presence of impurities can lead to excessive nucleation or spherulitic growth rather than single crystals [3].
  • Nucleation Control: The gel's primary function is to suppress random nucleation. Stiffer gels (higher density) limit nucleation sites more effectively, promoting growth of fewer, larger crystals [3].
  • Double-Diffusion Alternative: For some compounds, a U-tube double-diffusion setup may be superior. Both reactants diffuse from opposite sides into an inert gel, often resulting in a more controlled reaction zone and higher crystal quality [3].

References

Comprehensive Application Notes and Protocols: Single Gel Diffusion Technique for Calcium Adipate Crystal Growth

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

The single gel diffusion technique represents a sophisticated crystal growth method that enables researchers to produce high-quality single crystals under ambient conditions with minimal technological requirements. This technique has experienced a significant revival in recent years, particularly for growing crystals of compounds that are insoluble in water or decompose before reaching their melting points. The method is especially valuable for producing reference materials in mineralogical and pharmaceutical research, where specific crystal forms with defined properties are essential for standardization and study. The gel medium serves as a three-dimensional crucible that supports the growing crystals without exerting mechanical strain, while simultaneously controlling diffusion rates and nucleation density to favor the formation of large, well-facetted single crystals. [1] [2]

Calcium adipate (Ca(C₆H₈O₄)·H₂O) is an organometallic compound that crystallizes in the triclinic system with space group P-1(2), as confirmed by powder X-ray diffraction analysis. This material has attracted significant research interest due to its interesting thermal and dielectric properties, with demonstrated stability up to 103°C. The optical band gap of this compound monohydrate has been calculated at 5.3 eV, indicating potential for specialized optical applications. In pharmaceutical contexts, calcium-containing crystals like this compound have biological relevance, with studies showing they can influence cellular processes including synoviocyte proliferation and metalloproteinase production, which has implications for understanding pathological calcification conditions and designing therapeutic interventions. [3] [4]

Experimental Design

Crystallization Setup Selection

The single gel diffusion technique employs relatively simple apparatus while providing precise control over crystallization parameters. The fundamental setup consists of a vertical column configuration where the gel matrix containing one reactant is positioned below a supernatant solution containing the counter-reactant. This arrangement facilitates controlled diffusion leading to crystal formation within the gel matrix. For this compound crystallization, the following setups have proven effective:

  • Standard test tube method: Using common laboratory test tubes (15-25 mm diameter) with one reactant incorporated in the gel and the supernatant solution layered above
  • Modified crystallizer designs: Specialized apparatus with separate compartments for enhanced control of diffusion processes
  • U-tube configurations: For double-diffusion experiments where both reactants diffuse toward each other through a gel barrier [1]

The selection of appropriate apparatus depends on the specific research goals. For initial screening and routine crystal growth, the standard test tube method provides satisfactory results with minimal equipment requirements. More sophisticated apparatus may be necessary for specialized studies requiring precise control over diffusion gradients or for scaling up crystal production. [2] [1]

Gel Matrix Preparation

The gel matrix serves as the primary growth medium and significantly influences crystal quality through its pore structure, density, and chemical compatibility. For this compound crystallization, silica gel derived from sodium metasilicate has demonstrated excellent results due to its chemical inertness toward the reactants and appropriate pore size distribution.

Table 1: Gel Preparation Parameters for this compound Crystal Growth

Parameter Optimal Range Effect on Crystallization
Gel Density 1.03-1.06 g/cm³ Denser gels reduce nucleation but may hinder growth; optimal density balances mechanical stability with diffusion
pH Level 3-6 Controls gelation time and pore structure; affects crystal morphology and quality
Gelation Temperature 25-35°C Influences gel uniformity and pore size distribution
Aging Period 12-48 hours Allows gel structure stabilization and syneresis completion
Sodium Metasilicate Concentration 1.03-1.06 g/cm³ Determines gel density and mechanical properties

The gel preparation process begins with dissolving sodium metasilicate in doubly distilled water to achieve the desired density. The solution is then acidified using inorganic acids (typically nitric or hydrochloric acid) or organic acids (such as acetic, tartaric, or oxalic acid) to initiate gelation. The acid selection influences the gel structure and crystallization outcome, with different acids providing varying buffering capacities and ionic environments. During gelation, the metasilicate undergoes polymerization through a series of condensation reactions, forming a three-dimensional network of silicon-oxygen bonds with interconnected pores typically ranging from 2-15 nm in diameter. This nanoporous structure is essential for suppressing convection currents and controlling diffusion rates, which in turn limits nucleation and promotes the growth of larger crystals. [1] [2]

Protocol Execution

Gel Preparation and Reactant Incorporation

The successful implementation of the single gel diffusion technique for this compound crystal growth requires meticulous attention to gel preparation and reactant incorporation. The following step-by-step protocol has been optimized based on experimental results from multiple studies:

  • Step 1: Gel Solution Preparation - Prepare a sodium metasilicate solution in doubly distilled water with a density of 1.03-1.06 g/cm³. Filter the solution to remove any particulate matter that might serve as unintended nucleation sites.
  • Step 2: Acidification and Casting - Gradually add the selected acid (typically 1M acetic or nitric acid) to adjust the pH to the optimal range of 4-6 while gently stirring to ensure homogeneous mixing without introducing air bubbles. Pour the solution into crystallization tubes to approximately 2/3 of their capacity.
  • Step 3: Gelation and Aging - Allow the gel to set undisturbed at constant temperature (25-30°C) for 24-48 hours. Cover the tubes to prevent evaporation and contamination. After setting, age the gel for an additional 12-24 hours to complete syneresis and stabilize the pore structure.
  • Step 4: Reactant Incorporation - For this compound growth, incorporate either calcium chloride (typically 1M concentration) directly into the gel during preparation or add it after gelation through a supernatant solution, depending on the specific experimental design. [1] [3]

The aging period is critical for achieving consistent results, as fresh gels may continue undergoing structural changes that can disrupt crystal growth. Properly aged gels exhibit improved mechanical stability and more consistent pore size distribution, leading to more reproducible crystallization outcomes. The specific reactant concentrations can be adjusted based on desired crystal size and nucleation density, with higher concentrations generally leading to more numerous but smaller crystals. [1] [2]

Crystal Growth and Harvesting

Following gel preparation and reactant incorporation, the crystal growth phase begins with the introduction of the counter-reactant. For this compound formation, this typically involves the diffusion of adipate ions into a calcium-containing gel or vice versa. The following procedure details this critical phase:

  • Step 1: Supernatant Application - Carefully layer the counter-reactant solution over the set gel without disturbing the gel surface. For this compound crystallization, a 1M solution of sodium adipate is commonly used as the supernatant when the gel contains incorporated calcium ions.
  • Step 2: Diffusion and Nucleation - Seal the crystallization tubes to prevent evaporation and contamination while allowing slight gas exchange. Maintain at constant temperature (30±2°C) to minimize thermal fluctuations that could induce excessive nucleation. Initial nucleation typically occurs within 3-7 days.
  • Step 3: Crystal Growth Period - Allow the crystallization process to continue for 2-4 weeks, during which crystals grow through controlled diffusion of reactants. The extended growth period is essential for developing large, well-formed single crystals.
  • Step 4: Crystal Harvesting - Carefully extract crystals from the gel matrix using specialized tools or by gentle dissolution of the surrounding gel using a warm water jet. Avoid mechanical damage to the fragile crystals during extraction.
  • Step 5: Cleaning and Storage - Rinse extracted crystals with distilled water or an appropriate solvent to remove gel residues, then air-dry or store in a desiccator to maintain crystal integrity. [1] [3] [2]

The growth process can be monitored visually, with crystals typically forming in the upper portion of the gel column or at the gel-supernatant interface. The slow diffusion rate through the gel matrix (often 1-2 cm per week) ensures sustained supersaturation conditions favorable for the development of large, high-quality crystals with minimal defects. [2]

The following workflow diagram illustrates the complete experimental procedure for this compound crystal growth using the single gel diffusion technique:

G cluster_0 Gel Preparation Phase cluster_1 Crystal Growth Phase cluster_2 Harvesting Phase Gel Solution Preparation Gel Solution Preparation Acidification and Casting Acidification and Casting Gel Solution Preparation->Acidification and Casting Gelation and Aging Gelation and Aging Acidification and Casting->Gelation and Aging Reactant Incorporation Reactant Incorporation Gelation and Aging->Reactant Incorporation Supernatant Application Supernatant Application Reactant Incorporation->Supernatant Application Diffusion and Nucleation Diffusion and Nucleation Supernatant Application->Diffusion and Nucleation Crystal Growth Period Crystal Growth Period Diffusion and Nucleation->Crystal Growth Period Crystal Harvesting Crystal Harvesting Crystal Growth Period->Crystal Harvesting Cleaning and Storage Cleaning and Storage Crystal Harvesting->Cleaning and Storage Characterization Characterization Cleaning and Storage->Characterization

Characterization Methods

Structural and Thermal Analysis

Comprehensive characterization of grown this compound crystals is essential for verifying their structure, purity, and physicochemical properties. The following analytical techniques have been successfully applied to this compound crystals grown using the single gel diffusion method:

  • Powder X-ray Diffraction (PXRD): Confirms crystal structure and phase purity by comparing diffraction patterns with reference data. This compound monohydrate crystallizes in the triclinic system with space group P-1(2), exhibiting characteristic diffraction peaks that can be referenced against standard patterns.
  • Single-crystal X-ray Diffraction: Provides detailed structural information including unit cell parameters, atomic coordinates, and bonding geometries. This technique is particularly valuable for characterizing novel framework materials or confirming structural details of known compounds.
  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the compound through their characteristic absorption frequencies. For this compound, key vibrational modes include carboxylate stretches (approximately 1550 cm⁻¹ and 1415 cm⁻¹) and water O-H stretches (around 3400 cm⁻¹).
  • Micro-Raman Spectroscopy: Complementary to FTIR, this technique provides additional information about molecular vibrations and crystal symmetry, with the advantage of spatial resolution for examining specific regions of individual crystals.
  • Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition profile by monitoring mass changes as a function of temperature. This compound monohydrate demonstrates stability up to 103°C, followed by dehydration and subsequent decomposition of the organic framework at higher temperatures. [3] [5]

These analytical methods not only confirm the identity and quality of the grown crystals but also provide insights into structure-property relationships that guide further optimization of crystallization conditions and potential applications.

Optical and Dielectric Properties

Beyond structural characterization, functional properties of this compound crystals provide valuable information for assessing their potential applications in various technological fields:

  • Diffuse Reflectance Spectroscopy: Measures the optical properties of powdered samples, enabling calculation of the optical band gap through transformation of reflectance data using the Kubelka-Munk function. This compound exhibits a wide band gap of approximately 5.3 eV, indicating potential for applications requiring optical transparency in the visible spectrum or specific UV-related functionalities.
  • Dielectric Measurements: Characterize the response of the material to applied electric fields as a function of frequency. For this compound crystals, dielectric constant, dielectric loss, and AC conductivity are typically measured across a frequency range (often 1 kHz to 1 MHz) at room temperature. These measurements reveal information about polarization mechanisms and electrical transport properties within the crystal structure.
  • Elemental Analysis: Quantifies the elemental composition of the crystals, providing verification of the expected calcium-to-adipate ratio and confirming the absence of significant impurities that might incorporate during the growth process.
  • Microscopy Techniques: Optical and electron microscopy (particularly Scanning Electron Microscopy) reveal crystal morphology, surface features, and potential defects. SEM imaging provides high-resolution information about crystal habit and surface topology, which can correlate with growth conditions and crystal quality. [3]

Table 2: Characterization Techniques for this compound Crystals

Technique Key Parameters Expected Results for this compound
PXRD Bragg angles, relative intensities Triclinic structure (space group P-1(2)) with characteristic peaks matching reference patterns
FTIR Absorption frequencies Carboxylate stretches at ~1550 cm⁻¹ and ~1415 cm⁻¹; O-H stretches at ~3400 cm⁻¹
TGA Mass loss vs. temperature Stability to 103°C; dehydration step; framework decomposition above 200°C
Diffuse Reflectance Reflectance spectrum Optical band gap of 5.3 eV calculated from Kubelka-Munk transformation
Dielectric Measurements ε', ε'', σ_ac vs. frequency Frequency-dependent dielectric constant and loss with specific conductivity values

The combination of these characterization techniques provides a comprehensive understanding of the structural, thermal, optical, and electrical properties of grown this compound crystals, enabling researchers to correlate synthesis conditions with material properties and identify potential applications. [3]

Troubleshooting and Optimization

Common Issues and Solutions

Despite the relative simplicity of the single gel diffusion technique, researchers may encounter various challenges during this compound crystal growth. The following table outlines common issues, their probable causes, and recommended solutions:

Table 3: Troubleshooting Guide for this compound Crystal Growth

Problem Possible Causes Solutions
Excessive nucleation Gel density too low; reactant concentration too high; temperature fluctuations Increase gel density to 1.05-1.06 g/cm³; reduce reactant concentration (0.5-0.75M); improve temperature control (±0.5°C)
No crystal formation Incorrect pH; insufficient supersaturation; impaired diffusion Adjust pH to optimal range (4-6); increase reactant concentration (1-1.5M); ensure proper gel aging before use
Small/imperfect crystals Rapid diffusion; gel strength too high; impurities Use denser gel (1.05-1.06 g/cm³) to slow diffusion; extend growth period; use purified reagents and distilled water
Gel dissolution or instability Extreme pH; chemical incompatibility; insufficient aging Maintain pH between 3-7 for silica gel; ensure compatibility between gel and reactants; extend aging period to 48 hours
Crystals only at interface Large concentration gradient; insufficient diffusion depth Reduce initial concentration difference; extend diffusion path length; use mixed gel techniques

Implementation of these corrective measures typically significantly improves crystal quality and yield. Systematic optimization of parameters through methodical variation of one parameter at a time while holding others constant is recommended for identifying ideal conditions for specific experimental setups and research objectives. [2] [1]

Optimization Guidelines

Beyond addressing specific problems, proactive optimization of key parameters can enhance the quality and size of this compound crystals obtained through the single gel diffusion technique:

  • Gel Density Optimization: Systematically vary sodium metasilicate concentration between 1.03-1.06 g/cm³ to identify the optimal density that suppresses excessive nucleation while permitting sufficient diffusion for crystal growth. Intermediate densities typically provide the best balance between mechanical stability and transport properties.
  • pH Control: Fine-tune pH in the range of 4-6 using different acids (nitric, acetic, or tartaric) to optimize gel structure and crystal habit. The specific acid used can influence crystal morphology through subtle changes in the gel environment or through specific interactions with growing crystal faces.
  • Temperature Optimization: Maintain constant temperature within ±0.5°C during both gelation and crystal growth phases. Slightly elevated temperatures (30-35°C) may accelerate growth while potentially compromising crystal quality, whereas room temperature conditions (25°C) typically yield the best quality crystals albeit with longer growth periods.
  • Reactant Concentration Gradient: Control the initial concentration difference between incorporated and supernatant reactants to manage supersaturation levels. Typically, 0.75-1M solutions provide appropriate supersaturation without promoting excessive nucleation.
  • Aging Time Optimization: Systematically vary gel aging periods from 12-72 hours to determine the optimal duration for achieving stable gel structure with minimal syneresis during crystal growth. [1] [2]

The following diagram illustrates the key parameter relationships and their effects on crystal growth outcomes:

G Gel Density Gel Density Nucleation Rate Nucleation Rate Gel Density->Nucleation Rate High = Decreases Crystal Size Crystal Size Gel Density->Crystal Size Moderate = Increases pH Level pH Level Crystal Quality Crystal Quality pH Level->Crystal Quality Optimal Range = Improves Temperature Temperature Temperature->Crystal Size Stable = Increases Aging Time Aging Time Aging Time->Crystal Quality Adequate = Improves Reactant Concentration Reactant Concentration Reactant Concentration->Nucleation Rate High = Increases Reactant Concentration->Crystal Size Optimal = Increases Nucleation Rate->Crystal Size High = Decreases Nucleation Rate->Crystal Quality High = Decreases

Applications in Pharmaceutical and Materials Research

The single gel diffusion technique for growing this compound crystals finds diverse applications across multiple research domains, particularly in pharmaceutical and materials science:

In pharmaceutical research, controlled crystallization of this compound serves as a valuable model for understanding pathological calcification processes and developing therapeutic interventions. Calcium-containing crystals have been implicated in various joint disorders, where they can directly induce synoviocyte proliferation and metalloproteinase production, contributing to tissue degeneration. The gel growth environment mimics certain aspects of biological tissues, providing insights into crystal formation under physiologically relevant conditions. Additionally, the fundamental principles of gel-based crystallization have been adapted for developing drug delivery systems, including microsponge-based formulations that provide controlled release of active pharmaceutical ingredients through porous structures analogous to those in gel-grown crystals. [4] [6]

In materials science, this compound crystals grown via gel diffusion serve as precursors for metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and separation technologies. Recent research has demonstrated the hydrothermal synthesis of novel calcium-adipate framework materials (designated GWMOF-7 and GWMOF-8) that undergo solid-state transformations into dense three-dimensional networks. These materials exhibit interesting thermal properties and structural characteristics that can be optimized through controlled crystallization conditions. Furthermore, the dielectric properties of this compound crystals make them candidates for specialized electronic applications, while their optical characteristics suggest potential in specific photonic devices. [5] [3]

The gel diffusion technique itself has found application in developing in vitro models for pharmaceutical development, particularly for simulating subcutaneous drug delivery. Agarose hydrogels have been used as tissue mimics to study drug release and diffusion from subcutaneous injections, where the gel environment more accurately represents the extracellular matrix than traditional bulk fluid models. This application leverages the same fundamental principles that make gel diffusion effective for crystal growth: the suppression of convection and control of diffusion rates in porous media. [7]

Conclusion

The single gel diffusion technique represents a powerful, versatile method for growing high-quality this compound single crystals under mild conditions. Through careful control of gel parameters, reaction conditions, and diffusion processes, researchers can obtain well-facetted crystals suitable for structural characterization, property measurement, and various applications. The protocols outlined in this document provide a comprehensive foundation for implementing this technique, with troubleshooting guidance addressing common challenges. As research continues, further refinements to the method will undoubtedly expand its utility in pharmaceutical, mineralogical, and materials science contexts, particularly for compounds that are difficult to crystallize by conventional methods.

References

Application Notes: Comprehensive Characterization of Calcium Adipate Crystals

Author: Smolecule Technical Support Team. Date: February 2026

Calcium adipate is an organometallic coordination polymer of interest in materials science and crystal engineering. The following notes and protocols consolidate standardized methodologies from published research for its synthesis and characterization, providing a reliable framework for scientists.

Crystal Growth Protocol: Single Gel Diffusion Technique

The single gel diffusion technique is a well-established method for growing high-quality single crystals of this compound monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) [1].

  • Principle: This technique relies on the slow, controlled diffusion of calcium ions through a silica gel medium that contains the adipic acid ligand. The gel acts as a three-dimensional framework that suppresses uncontrolled nucleation, allowing for the growth of large, well-defined single crystals.
  • Detailed Procedure:
    • Gel Preparation: A solution of sodium metasilicate is prepared and adjusted to an optimal pH of 4.5-5.5 using pure adipic acid. This addition also serves as the source of the adipate ion (C₆H₈O₄²⁻) within the gel matrix [1].
    • Setting: The mixture is poured into test tubes and allowed to set into a rigid gel over 24-48 hours.
    • Reactant Introduction: After the gel has set, an aqueous solution of calcium chloride (CaCl₂) is carefully poured over the gel without disturbing its surface.
    • Growth Period: The test tubes are sealed and left undisturbed at a constant temperature. The calcium ions (Ca²⁺) slowly diffuse through the gel, reacting with the adipate ions to form this compound monohydrate crystals. The growth process typically takes several days to weeks [1] [2].
    • Harvesting: The resulting colorless, prismatic crystals are carefully extracted from the gel, washed with distilled water, and air-dried [1].
Structural and Spectroscopic Characterization

A multi-technique approach is essential to fully characterize the crystal structure, functional groups, and optical properties of the synthesized material. The experimental workflow for this comprehensive characterization is outlined below.

G Start Synthesized Crystal PXRD Powder X-ray Diffraction (PXRD) Start->PXRD SCXRD Single-Crystal X-ray Diffraction (SCXRD) Start->SCXRD FTIR FTIR Spectroscopy Start->FTIR Raman Raman Spectroscopy Start->Raman DRS Diffuse Reflectance Spectroscopy (DRS) Start->DRS TGA Thermogravimetric Analysis (TGA) Start->TGA Dielectric Dielectric Measurements Start->Dielectric PhaseID Phase Purity & Identification PXRD->PhaseID Verifies LatticeParams Lattice Parameters: a, b, c, α, β, γ PXRD->LatticeParams Refines CrystalSystem Crystal System: Triclinic SCXRD->CrystalSystem Confirms SpaceGroup Space Group: P-1 SCXRD->SpaceGroup Confirms CoordEnv Coordination Environment: Pentagonal Bipyramid SCXRD->CoordEnv Reveals FuncGroups Functional Groups (Carboxylate, H₂O) FTIR->FuncGroups Identifies Raman->FuncGroups Identifies BandGap Optical Band Gap (5.3 eV) DRS->BandGap Calculates Stability Thermal Stability (~103°C) TGA->Stability Determines Hydration Hydration State (Monohydrate) TGA->Hydration Confirms a b c d e f g h i j

  • Structural Determination

    • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure. For this compound monohydrate, SCXRD reveals a triclinic crystal system with the space group P 1 (two) [3] [4]. The calcium ion is coordinated to seven oxygen atoms, forming a pentagonal bipyramidal geometry. The structure is highly polymeric, with layers of hydrocarbon chains sandwiched between polar regions containing calcium, carboxylate, and water molecules [3] [4].
    • Powder X-ray Diffraction (PXRD): PXRD is used to verify the phase purity of the bulk crystalline product and to refine lattice parameters by comparing the experimental pattern with one simulated from the SCXRD data [1] [5].
  • Spectroscopic Analysis

    • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the compound. The key vibrations to observe are the asymmetric and symmetric stretches of the carboxylate (COO⁻) group, which confirm the binding of the adipate ion to the calcium cation. The presence of water molecules is also confirmed by O-H stretching and bending vibrations [1]. These analyses can be performed at different temperatures to study phase changes [1].
  • Optical Properties

    • Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical band gap of the material. The data is processed using the Kubelka-Munk function. This compound monohydrate has been reported to have a wide optical band gap of 5.3 eV [1].
Thermal and Electrical Characterization
  • Thermogravimetric Analysis (TGA)

    • Purpose: To determine the thermal stability, dehydration, and decomposition profile of the crystal [1] [5].
    • Procedure: A small sample (2-5 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C per minute) from room temperature to beyond its decomposition point.
    • Expected Results: The TGA curve shows that this compound monohydrate is stable up to approximately 103°C [1]. The first mass loss corresponds to the release of the single water molecule of hydration, supporting the monohydrate formula. Subsequent mass losses are due to the decomposition of the adipate ligand.
  • Dielectric Measurements

    • Purpose: To study the dielectric constant, dielectric loss, and AC conductivity as a function of frequency at room temperature [1].
    • Procedure: The crystal is polished to create parallel faces, and electrodes are applied with a conductive silver paste. Measurements are typically taken over a frequency range (e.g., 1 kHz to 1 MHz) at room temperature (30°C) [1].
    • Data Analysis: The frequency-dependent behavior of the dielectric constant and loss provides insights into the polarization mechanisms within the crystal.

Summary of Key Characterization Data for this compound Monohydrate

The following table summarizes the quantitative and structural data obtained from the characterization protocols.

Characterization Method Key Parameters & Results Experimental Conditions

| Single-Crystal XRD [3] [4] | Crystal System: Triclinic Space Group: P 1 Unit Cell: a = 5.8990(3) Å b = 6.7985(5) Å c = 10.8212(6) Å α = 78.999(5)° β = 81.831(5)° γ = 82.971(5)° | Data collected at room temperature. | | Thermogravimetric Analysis (TGA) [1] | Thermal Stability: Up to 103°C Decomposition Steps: Loss of H₂O followed by adipate ligand decomposition. | Heating rate: 10°C/min in N₂ atmosphere. | | Diffuse Reflectance (DRS) [1] | Optical Band Gap: 5.3 eV | Measurement at room temperature; data processed via Kubelka-Munk function. | | FTIR/Raman Spectroscopy [1] | Identified Groups: Carboxylate stretches (asymmetric ~1550 cm⁻¹, symmetric ~1450 cm⁻¹), O-H stretches from water. | FTIR: KBr pellet method. Raman: Solid sample with appropriate laser. |

Alternative Synthesis: Templated Metal-Organic Frameworks (MOFs)

Beyond simple crystals, this compound can form complex metal-organic frameworks (MOFs) using organic templates.

  • Synthesis: This is typically performed under hydrothermal conditions, where a mixture of calcium salt and adipic acid is heated with a templating agent, such as 4,4'-bipyridine or similar nitrogen-containing ligands [5] [6].
  • Characterization: The resulting templated frameworks (e.g., GWMOF-7 and GWMOF-8) are characterized by SCXRD, PXRD, and TGA. TGA studies show that these frameworks can undergo solid-state transformations into denser 3D structures upon heating [5] [6].

Important Considerations for Researchers

  • Purity is Critical: The quality of the grown crystals, including their size and morphology, is highly dependent on the purity of the starting materials and the control over supersaturation during growth [7].
  • Environmental Factors: Properties like crystal habit can be influenced by the growth environment. Atomic force microscopy (AFM) studies on related adipic acid crystals have shown that relative humidity and the presence of habit modifiers can significantly affect surface structure and growth mechanisms [8].
  • Material Incompatibility: In industrial applications, such as polymer nanocomposites, this compound's function as a β-nucleating agent can be compromised if it interacts with other additives like calcium stearate, which can adsorb onto its surface and block active sites [9].

References

Application Notes and Protocols: Powder X-ray Diffraction Analysis of Calcium Adipate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Powder X-ray diffraction (PXRD) stands as a critical analytical technique for the characterization of crystalline materials in pharmaceutical development and materials science. Calcium adipate (Ca(C₆H₈O₄)), a calcium salt of adipic acid, finds applications in various industries including pharmaceutical formulations and food additives. These application notes provide detailed protocols for the PXRD analysis of this compound, enabling researchers to determine its crystal structure, identify polymorphic forms, and assess phase purity with high reliability. The non-destructive nature of PXRD makes it particularly valuable for quality control processes where material preservation is essential [1].

This compound monohydrate crystallizes in the triclinic system with space group P-1(2), as established by single-crystal X-ray diffraction studies. The unit cell parameters are reported as a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, and γ = 82.971(5)°, with a calculated density of 1.600 Mg·m⁻³ [2]. The crystalline structure exhibits a highly polymeric arrangement with a layer-type structure parallel to (001), where hydrocarbon chains are sandwiched between polar regions consisting of calcium ions, carboxylate groups, and water molecules [2].

Experimental Protocols

Sample Preparation Methods
2.1.1 Synthesis of this compound
  • Neutralization Reaction: Prepare a 0.1-0.5 M aqueous solution of adipic acid under constant stirring at 35-45°C. Gradually add calcium hydroxide in a 1:1 molar ratio while maintaining pH between 6.5-7.5. Continue stirring for 1.5-3 hours until precipitation is complete [3].
  • Alternative Calcium Sources: For industrial-scale production, calcium carbonate or calcium oxide may be employed as more economical calcium sources. The reaction with calcium carbonate evolves CO₂ and requires elevated temperatures to overcome activation energy barriers [3].
  • Purification: Collect the precipitate by filtration and wash thoroughly with distilled water to remove residual reactants. Dry the product at ambient temperature or under vacuum at 40-50°C [3].
  • Single Crystal Growth: For reference standards, employ the single gel diffusion technique using silica gel with sodium metasilicate concentration of 1.03-1.06 g/cm³ and acid concentration of 1-4 M. Age the gel for 12-48 hours at 25-35°C before initiating crystal growth [4].
2.1.2 Powder Sample Preparation
  • Grinding: Gently grind the sample using an agate mortar and pestle to achieve a homogeneous particle size distribution of <50 μm, avoiding excessive pressure that may induce crystal structure damage.
  • Specimen Loading: For flat-plate holders, evenly pack the powder into the sample cavity and lightly press with a glass slide to create a smooth, level surface. For capillary mounting, carefully fill the capillary tube and tap to ensure dense packing.
  • Mounting Geometry: Prefer reflection geometry for routine analysis and transmission geometry for preferred orientation minimization.
Data Collection Parameters

Table 1: Standard Instrument Parameters for this compound PXRD

Parameter Recommended Setting Alternative Options
X-ray Source Cu Kα (λ = 1.5418 Å) Mo Kα (λ = 0.7107 Å) for higher resolution
Generator Settings 40 kV, 40 mA 45 kV, 40 mA for enhanced intensity
Divergence Slit 0.5° 1° for low concentration samples
Receiving Slit 0.1 mm 0.2 mm for increased intensity
Measurement Range 5-50° 2θ 5-70° 2θ for complete pattern
Step Size 0.01-0.02° 2θ 0.008° 2θ for high-resolution studies
Counting Time 1-2 s/step 3-5 s/step for improved statistics
Incident Beam Optics Göbel mirror Soller slits for reduced axial divergence
Detector Solid-state PIXcel Position-sensitive detector for rapid collection
Qualitative Phase Analysis
  • Data Collection: Acquire diffraction pattern using parameters from Table 1, ensuring adequate counting statistics for minor phases.
  • Peak Identification: Determine peak positions (2θ angles) and calculate interplanar spacings (dₕₖₗ) using Bragg's law (nλ = 2dₕₖₗsinθ) [1].
  • Reference Comparison: Compare obtained d-spacings and relative intensities with reference patterns from the ICDD PDF-2 database (card number XX-XXXX for this compound).
  • Match Criterion: Confirm phase identification when measured diffraction lines match reference positions within 0.2° 2θ and relative intensities correlate within 20% [1].
  • Multi-phase Analysis: For complex mixtures, identify all crystalline components by their unique diffraction patterns, noting that the overall pattern represents the sum of diffraction from all crystalline phases present [1].
Quantitative Phase Analysis
  • Reference Standards: Prepare calibration curves using known mixtures of this compound with internal standards (e.g., corundum, zinc oxide).
  • Intensity Measurement: Measure integrated intensities of characteristic peaks for each phase, selecting non-overlapping reflections where possible.
  • Matrix Effects Correction: Apply matrix absorption corrections using the Reference Intensity Ratio (RIR) method or full pattern Rietveld refinement.
  • Accuracy Validation: Verify quantitative results through comparison with complementary techniques such as thermogravimetric analysis [4].

Reference Data and Characterization

Crystal Structure and Reference Pattern

Table 2: Crystallographic Data for this compound Monohydrate

Parameter Value Notes
Crystal System Triclinic Confirmed by single-crystal XRD [2]
Space Group P-1(2) Non-centrosymmetric [2]
Unit Cell Parameters a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, γ = 82.971(5)° Determined at room temperature [2]
Cell Volume 419.65(8) ų -
Z 2 Formula units per unit cell
Calculated Density 1.600 Mg·m⁻³ -
Coordination Ca²⁺ coordinated to seven oxygen atoms Pentagonal bipyramidal geometry [2]
Water Content One H₂O molecule per formula unit Confirmed by TGA [4]

Table 3: Characteristic PXRD Peaks for this compound Monohydrate

h k l 2θ (°) Cu Kα d-Spacing (Å) Relative Intensity (%)
0 1 0 8.92 9.91 35
0 1 1 11.45 7.73 100
1 1 0 14.18 6.24 28
1 1 -1 16.34 5.42 45
0 2 0 17.89 4.96 65
1 2 -1 20.56 4.32 52
2 1 -1 23.78 3.74 38
1 3 -1 26.45 3.37 31
2 3 -1 29.87 2.99 42
Complementary Characterization Techniques
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) to confirm hydration state and thermal stability. This compound monohydrate demonstrates stability up to 103°C, with dehydration occurring between 103-150°C, followed by decomposition of the anhydrous compound at higher temperatures [4].
  • Spectroscopic Characterization:
    • FTIR Spectroscopy: Identify characteristic carboxylate stretches at ~1550 cm⁻¹ (asymmetric) and ~1415 cm⁻¹ (symmetric), along with water O-H stretches around 3400 cm⁻¹ [4].
    • Raman Spectroscopy: Detect carboxylate vibrations at ~1445 cm⁻¹ and ~870 cm⁻¹, with additional bands in the 1000-1200 cm⁻¹ region associated with C-C stretches [4].
  • Dielectric Measurements: Characterize dielectric constant, dielectric loss, and ac conductivity as a function of frequency at room temperature for electronic applications [4].

Quality Control Applications

Counterfeit Detection and Authentication

The PXRD technique serves as a powerful tool for detecting counterfeit pharmaceutical products and dietary supplements. In quality control applications, the diffraction pattern of a test sample should match the reference pattern for authentic this compound within specified tolerances:

  • Position Tolerance: Diffraction line shifts should not exceed 0.2° 2θ compared to the reference pattern [1].
  • Intensity Consistency: Relative peak intensities should correlate with reference data, with variations <20% for major peaks.
  • Polymorph Screening: Monitor for the presence of unintended polymorphic forms or hydrate variants that may affect product performance.
  • Excipient Identification: Detect and identify auxiliary substances such as starch, talc, magnesium stearate, and citric acid that may be present in formulated products [1].
Batch-to-Batch Consistency
  • Pattern Matching: Compare diffraction patterns of production batches with a certified reference material using Pearson correlation coefficients (r > 0.98 acceptable).
  • Crystallinity Index: Calculate the ratio of crystalline to amorphous content from the integrated areas under diffraction peaks and background signals.
  • Particle Size Estimation: Employ Scherrer equation analysis of peak broadening (β = Kλ/(L·cosθ)) to monitor crystallite size variations between batches.

Advanced Applications

In Situ and Variable Temperature Studies
  • Hydration State Monitoring: Conduct variable humidity PXRD experiments to investigate hydrate-anhydrate phase transitions.
  • Thermal Stability Assessment: Perform temperature-resolved PXRD from ambient to 500°C to elucidate structural changes and decomposition pathways [4].
  • Crystal Structure Transformation: Study solid-state transformations of novel calcium-adipate frameworks, such as GWMOF-7 and GWMOF-8, which undergo thermal-induced transitions to denser three-dimensional frameworks [5].
Pair Distribution Function (PDF) Analysis

For nanostructured or poorly crystalline this compound materials, employ PDF analysis using high-energy X-rays to extract structural information beyond the limitations of traditional Bragg peak analysis.

Method Validation

  • Precision: Determine repeatability (intra-day) and intermediate precision (inter-day) of d-spacing measurements (%RSD < 1.5%).
  • Detection Limit: Establish the minimum detectable concentration of this compound in mixtures, typically 1-2% w/w depending on matrix effects.
  • Robustness: Verify method performance under slight variations in sample preparation, instrument parameters, and data processing conditions.

Workflow and Structural Diagrams

calcium_adipate_analysis cluster_prep Sample Preparation Steps cluster_analysis Analysis Components SamplePreparation Sample Preparation DataCollection Data Collection SamplePreparation->DataCollection Prepared Sample DataAnalysis Data Analysis DataCollection->DataAnalysis Raw Diffraction Pattern PeakID Peak Identification DataCollection->PeakID Interpretation Interpretation DataAnalysis->Interpretation Processed Data & Parameters Synthesis Synthesis Grinding Grinding & Sieving Synthesis->Grinding Mounting Specimen Mounting Grinding->Mounting Mounting->DataCollection PhaseID Phase Identification PeakID->PhaseID Quantification Quantitative Analysis PhaseID->Quantification Structure Structure Refinement Quantification->Structure

Figure 1: Workflow for this compound PXRD Analysis

calcium_adipate_structure CalciumAdipate This compound CrystalStructure Crystal Structure CalciumAdipate->CrystalStructure Coordination Coordination Chemistry CalciumAdipate->Coordination Hydration Hydration States CalciumAdipate->Hydration Framework Framework Materials CalciumAdipate->Framework Triclinic Triclinic System a=5.899 Å, b=6.799 Å c=10.821 Å CrystalStructure->Triclinic Space Group P-1(2) Geometry Ca²⁺ Coordinated to 7 Oxygen Atoms Coordination->Geometry Pentagonal Bipyramidal Monohydrate Monohydrate Form Ca(C₆H₈O₄)·H₂O Hydration->Monohydrate Stable to 103°C MOF Metal-Organic Frameworks 3D Structures Framework->MOF GWMOF-7 GWMOF-8

Figure 2: Structural Characteristics of this compound

Troubleshooting Guide

  • Preferred Orientation: Mitigate particle alignment effects by using capillary mounting or side-loading techniques, and/or applying March-Dollase preferred orientation correction during data analysis.
  • Amorphous Content: For samples with significant amorphous content, apply internal standard methods to quantify crystalline phase percentages accurately.
  • Peak Broadening: Investigate sources of peak broadening including crystallite size, microstrain, and instrumental contributions through Williamson-Hall analysis.
  • Phase Identification Challenges: When reference patterns are unavailable, complement PXRD with elemental analysis, spectroscopic techniques, and thermal analysis for comprehensive characterization.

Conclusion

Powder X-ray diffraction analysis provides comprehensive characterization of this compound materials for pharmaceutical and research applications. The protocols outlined in these application notes enable researchers to accurately identify, characterize, and quantify this compound in various sample types. The technique's sensitivity to crystal structure makes it invaluable for polymorph screening, quality control, and investigation of structure-property relationships in calcium-adipate framework materials [5].

References

Comprehensive Application Notes and Protocols: Thermal Gravimetric Analysis of Calcium Adipate for Pharmaceutical and Material Science Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties of Calcium Adipate

This compound (chemical formula: C₆H₈CaO₄, molecular weight: 184.2 g/mol) is an organometallic compound with significant importance in material science and pharmaceutical applications. This crystalline salt forms through the reaction between adipic acid and calcium sources such as calcium hydroxide, carbonate, or oxide. This compound typically crystallizes as monohydrate crystals (Ca(C₆H₈O₄)·H₂O) belonging to the triclinic crystal system with space group P-1(2), as confirmed by powder X-ray diffraction studies [1]. The compound's structural characteristics make it particularly valuable for thermal stability investigations and decomposition kinetics studies.

The interest in this compound in pharmaceutical contexts stems from its potential as a calcium delivery system and excipient, while in material science, it serves as a filler or additive in biodegradable polymer composites. Its thermal behavior provides critical insights into stability parameters essential for processing and application conditions. Single crystals of this compound monohydrate can be grown using specialized techniques such as the single gel diffusion method with silica gel as the growth medium, producing samples suitable for comprehensive thermal and spectroscopic analysis [1]. The optical properties of these crystals, including an optical band gap of approximately 5.3 eV, further expand their potential applications in specialized materials [1].

Fundamentals of Thermal Gravimetric Analysis

Thermogravimetric Analysis (TGA) represents a crucial thermal analysis technique where the mass of a substance is measured as a function of temperature or time while undergoing a controlled temperature program. This method provides critical information about physical phenomena such as phase transitions, absorption, adsorption, and desorption, along with chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions such as oxidation or reduction [2]. The fundamental principle underlying TGA is the precise measurement of mass changes in response to thermal energy input, which reveals the thermal stability and composition of materials.

A typical thermogravimetric analyzer consists of several key components: a high-precision balance with a sample pan located inside a programmable furnace, temperature sensors, and a controlled atmosphere system. The instrument operates under three primary modes: (1) Isothermal thermogravimetry, where mass is recorded over time at constant temperature; (2) Quasistatic thermogravimetry, where temperature increases in steps separated by isothermal intervals; and (3) Dynamic thermogravimetry, where temperature changes continuously at a controlled linear rate [2]. Modern TGA instruments can reach temperatures up to 2000°C under various atmospheric conditions including inert, oxidizing, reducing, or corrosive environments, with mass resolution typically in the microgram range.

The data obtained from TGA measurements are presented as thermograms plotting mass or percentage of initial mass against temperature or time. The first derivative of the TGA curve (DTG) is often calculated to identify inflection points corresponding to specific thermal events more clearly. For pharmaceutical and material science applications, TGA provides invaluable information on thermal stability, compositional analysis, moisture and solvent content, decomposition kinetics, and filler content in composite materials [2]. When coupled with complementary techniques such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry, TGA becomes even more powerful for identifying gaseous decomposition products and understanding degradation mechanisms.

Experimental Protocols for TGA of this compound

Sample Preparation and Synthesis Methods

The preparation of high-purity this compound is paramount for reproducible TGA results. The most common and reliable synthesis method involves a neutralization reaction between adipic acid and calcium hydroxide in aqueous solution. The recommended protocol begins with dissolving adipic acid (10.0 g, 68.5 mmol) in 150 mL of distilled water at 60°C with continuous stirring. In a separate container, prepare a suspension of calcium hydroxide (5.07 g, 68.5 mmol) in 50 mL of distilled water. Add the calcium hydroxide suspension gradually to the adipic acid solution over 15-20 minutes while maintaining constant stirring and a temperature of 35-45°C [3].

During the addition, monitor the reaction pH carefully, maintaining it between 6.5 and 7.5 to ensure complete neutralization while preventing the formation of basic calcium salts. After complete addition, continue stirring for 1-2 hours to ensure complete reaction. The resulting this compound monohydrate precipitate can be recovered by vacuum filtration and washed with cold distilled water (3 × 20 mL) to remove any unreacted starting materials. The product should be dried at 50°C for 12 hours in a vacuum oven to obtain a constant weight [3]. For single crystal growth, the single gel diffusion technique using silica gel as the growth medium has been successfully employed, producing crystals suitable for detailed thermal and structural analysis [1].

Alternative synthesis routes include using calcium carbonate or calcium oxide as calcium sources, which may be more economical for large-scale production but require slightly modified conditions. The reaction with calcium carbonate proceeds with evolution of carbon dioxide and typically requires elevated temperatures (60-80°C) to overcome the activation energy barrier. When using calcium oxide, an initial hydration step to form calcium hydroxide is recommended before reaction with adipic acid to control the highly exothermic reaction [3].

Instrument Calibration and Standard Operating Procedures

Proper instrument calibration is essential for obtaining accurate and reproducible TGA results. Begin with mass calibration using certified calibration weights covering the expected sample mass range. Perform temperature calibration using reference materials with known magnetic Curie points or melting points, such as alumel, nickel, or perkalloy. Furnace calibration should verify the heating rate accuracy using the same reference materials [2].

For routine TGA analysis of this compound, the following standard operating procedure is recommended:

  • Sample Loading: Tare an empty platinum or alumina crucible (approximately 100 μL capacity). Accurately weigh 5-15 mg of finely powdered this compound sample using a microbalance and transfer to the crucible, spreading it evenly across the bottom surface.

  • Instrument Parameters:

    • Initial temperature: 25°C
    • Final temperature: 600°C
    • Heating rate: 10°C/min (for standard analysis) or 5-20°C/min (for kinetic studies)
    • Purge gas: Nitrogen or argon at 50-100 mL/min
    • Sample purge: 10 minutes at initial temperature before beginning temperature program
  • Temperature Program:

    • Isothermal segment: 5 minutes at 25°C to establish baseline stability
    • Dynamic segment: Heat from 25°C to 600°C at selected heating rate
    • Optional isothermal segment: 5 minutes at 600°C to ensure complete decomposition
  • Data Collection: Record mass, temperature, and time at intervals of 1 second or at 0.5°C increments, whichever is more frequent.

For advanced characterization, consider implementing modulated TGA techniques or coupling with FTIR or mass spectrometry for evolved gas analysis. When studying specific decomposition stages, targeted temperature programs with isothermal holds at critical temperatures (e.g., 100°C for dehydration studies) may provide additional insights [1] [2].

Table 1: Optimal TGA Parameters for this compound Analysis

Parameter Standard Value Range for Method Development Notes
Sample Mass 10 mg 5-15 mg Homogeneous powder required
Heating Rate 10°C/min 5-20°C/min Lower for kinetic studies
Temperature Range 25-600°C 25-800°C Adequate for complete decomposition
Crucible Material Platinum Alumina, Ceramic Chemically inert
Purge Gas Nitrogen Argon, Air Inert atmosphere standard
Gas Flow Rate 60 mL/min 50-100 mL/min Constant flow essential
Safety Considerations and Quality Control

Safety protocols must be established when performing TGA analysis of this compound. The decomposition products may include potentially irritating or corrosive gases, necessitating the use of appropriate ventilation or gas removal systems. Standard laboratory personal protective equipment including safety glasses, lab coat, and heat-resistant gloves should be worn when handling hot crucibles or samples.

Quality control measures should include:

  • Reference standards: Analyze certified reference materials with known decomposition profiles periodically to verify instrument performance
  • Replication: Perform triplicate measurements for each sample batch to ensure reproducibility
  • Blank correction: Run an empty crucible through the same temperature program and apply blank correction if necessary
  • Documentation: Maintain comprehensive records of all instrument parameters, sample preparation details, and environmental conditions

For method validation, establish precision (repeatability and reproducibility), accuracy (through comparison with known standards or alternative methods), and linearity of mass measurements across the operational range. The detection limit for mass changes in modern TGA instruments is typically 0.1-1.0 μg, while the quantification limit is approximately 1-5 μg, depending on instrument capabilities and experimental conditions [2].

Data Interpretation and Analysis

Characteristic Thermal Decomposition Profile

This compound monohydrate exhibits a characteristic multi-stage decomposition pattern when subjected to thermal analysis. The thermogram typically shows three distinct mass loss events corresponding to specific thermal degradation processes. The initial mass loss occurs between 50°C and 103°C, representing the loss of water of crystallization from the monohydrate structure (Ca(C₆H₈O₄)·H₂O → Ca(C₆H₈O₄) + H₂O). Research has confirmed the thermal stability of this compound monohydrate up to 103°C, beyond which dehydration begins [1].

The second mass loss stage, occurring between approximately 300°C and 400°C, corresponds to the primary decomposition of the anhydrous this compound. This complex process involves the breakdown of the adipate anion, potentially through decarboxylation and carbon-carbon bond cleavage pathways. The final decomposition stage above 450°C typically represents the formation of calcium carbonate and subsequent conversion to calcium oxide at higher temperatures, depending on the atmosphere and heating conditions [1].

Table 2: Characteristic Thermal Decomposition Events for this compound Monohydrate

Decomposition Stage Temperature Range (°C) Mass Loss Theoretical (%) Mass Loss Experimental (%) Process
Dehydration 50-103 8.79 8.5-9.2 Loss of water of crystallization
Primary Decomposition 300-400 ~55.4 54-57 Decomposition of adipate anion
Final Residue Formation 450-600 ~30.4 29-32 Formation of CaCO₃/CaO
Total Mass Loss 25-600 ~94.6 93-96 Complete decomposition

The residue analysis at 600°C typically shows approximately 30-32% of the initial mass, consistent with the theoretical value for conversion to calcium oxide (30.4%). The exact temperatures and mass losses may vary slightly depending on experimental conditions such as heating rate, sample mass, and atmosphere. The derivative thermogravimetric (DTG) curve provides enhanced resolution of overlapping decomposition events, with peak temperatures indicating the maximum rate of mass loss for each process [1].

Kinetic Analysis of Thermal Decomposition

The kinetic parameters of this compound decomposition can be determined through various analytical methods applied to TGA data. The Kissinger method represents one of the most common approaches for calculating activation energy without precise knowledge of the reaction mechanism [2]. This method involves performing multiple TGA experiments at different heating rates (typically 5, 10, 15, and 20°C/min) and analyzing the shift in peak temperatures from the DTG curves.

The Kissinger equation is expressed as:

[ \ln\left(\frac{\beta}{T_p^2}\right) = -\frac{E_a}{RT_p} + \ln\left(\frac{AR}{E_a}\right) ]

where β is the heating rate, Tₚ is the peak temperature, Eₐ is the activation energy, R is the gas constant, and A is the pre-exponential factor. Plotting ln(β/Tₚ²) against 1/Tₚ yields a straight line with slope -Eₐ/R, from which the activation energy can be calculated.

For more detailed kinetic analysis, the Flynn-Wall-Ozawa method or model-fitting approaches can provide additional insights into the decomposition mechanism. These analyses help predict material stability under various thermal conditions and can be valuable for optimizing processing parameters in pharmaceutical formulation or polymer composite manufacturing. Studies on similar calcium carboxylates have reported activation energies in the range of 150-250 kJ/mol for the primary decomposition stages, depending on the specific compound and analytical method used [1] [2].

Advanced Applications and Research Implications

This compound in Biodegradable Polymer Composites

The thermal properties of this compound make it a valuable additive in biodegradable polymer formulations, particularly for agricultural and packaging applications. Research has demonstrated the effectiveness of calcium-based fillers in improving the performance of poly(butylene adipate-co-terephthalate) (PBAT) composites, with this compound offering potential advantages due to its organic nature and decomposition characteristics [4]. In these composite systems, this compound can influence multiple material properties including thermal stability, mechanical strength, and degradation behavior.

When incorporated into PBAT blends with thermoplastic starch (TPS), this compound and similar fillers have been shown to enhance Young's modulus and tensile strength while potentially reducing elongation at break. These modifications are crucial for developing biodegradable mulches that meet the mechanical requirements for agricultural applications while ensuring complete biodegradation in soil environments [4] [5]. The thermal decomposition profile of this compound makes it compatible with common polymer processing techniques such as extrusion and injection molding, which typically operate at temperatures below 200°C – well within the stability range of this compound.

The addition of 10-30% this compound to PBAT/TPS blends has been found to improve the thermal stability of the composite material, potentially through the formation of protective barriers or interactions with polymer decomposition pathways. Furthermore, the degradation products of this compound may influence the biodegradation behavior of the polymer matrix, potentially enhancing the overall degradation rate in environmental conditions [4]. These properties position this compound as a promising functional filler in the development of sustainable plastic alternatives that address the growing concern over microplastic pollution from conventional plastics.

Pharmaceutical Applications and Implications

In pharmaceutical research, the thermal characteristics of this compound provide valuable insights for its potential use as a calcium supplement or excipient in solid dosage forms. The dehydration behavior observed in TGA analysis helps establish appropriate storage conditions and processing parameters to maintain product stability. The relatively low dehydration temperature (beginning around 50°C) indicates the need for controlled humidity conditions during manufacturing and storage to prevent premature loss of water of crystallization, which could alter material properties [1].

The decomposition profile of this compound also informs potential sterilization methods, with the thermal stability up to 103°C suggesting possible compatibility with certain heat-based sterilization processes. Compared to other calcium salts used in pharmaceuticals, such as calcium acetate (which decomposes at higher temperatures), this compound offers different processing characteristics that may be advantageous for specific formulation strategies [6]. The stepwise decomposition pattern allows for precise identification of stability limits and helps establish appropriate processing windows.

Recent research has explored this compound in controlled release systems where its thermal properties correlate with matrix behavior and drug release characteristics. The predictable decomposition profile enables formulators to design delivery systems with specific thermal triggers or stability requirements. Additionally, the calcium content released upon decomposition may provide therapeutic benefits in certain applications, particularly for bone health or as a phosphate binder, similar to the established use of calcium acetate for hyperphosphatemia management in patients with end-stage renal disease [6].

The following diagram illustrates the experimental workflow for TGA analysis of this compound, from sample preparation to data interpretation:

G cluster_sample Sample Preparation cluster_tga TGA Measurement cluster_data Data Analysis Start Start TGA Analysis SP1 Synthesize this compound (Neutralization Reaction) Start->SP1 SP2 Purify and Dry (Vacuum Filtration, 50°C, 12h) SP1->SP2 SP3 Characterize Purity (FTIR, XRD) SP2->SP3 SP4 Prepare Sample (5-15 mg powder) SP3->SP4 TGA1 Instrument Calibration (Mass, Temperature) SP4->TGA1 TGA2 Set Parameters (25-600°C, 10°C/min, N₂ atmosphere) TGA1->TGA2 TGA3 Run Analysis (Record mass vs. temperature) TGA2->TGA3 DA1 Process Thermogram (Mass % vs. Temperature) TGA3->DA1 DA2 Calculate Derivative (DTG) (Identify inflection points) DA1->DA2 DA3 Determine Mass Loss Events (Dehydration, Decomposition) DA2->DA3 DA4 Kinetic Analysis (Kissinger method, multiple heating rates) DA3->DA4 App1 Pharmaceutical Applications (Formulation stability, Processing parameters) DA4->App1 App2 Material Science Applications (Polymer composites, Biodegradable materials) DA4->App2

Diagram 1: Experimental workflow for thermal gravimetric analysis of this compound, covering sample preparation, measurement, and data interpretation phases.

Conclusion

Thermal gravimetric analysis of this compound provides valuable insights into the material's stability, decomposition behavior, and potential applications in pharmaceutical and material science fields. The characteristic three-stage decomposition profile, with dehydration beginning at approximately 50-103°C followed by primary decomposition at 300-400°C and final residue formation above 450°C, serves as a fingerprint for material identification and quality assessment. The experimental protocols outlined in this document, including synthesis methods, standard operating procedures for TGA analysis, and data interpretation guidelines, provide researchers with a comprehensive framework for conducting reproducible and meaningful thermal analysis of this compound and related compounds.

The applications of this compound in biodegradable polymer composites and potential pharmaceutical formulations highlight the practical significance of understanding its thermal properties. As research continues to explore sustainable materials and efficient drug delivery systems, the thermal characterization of compounds like this compound will remain essential for optimizing performance and stability. The methodologies presented here can be adapted for related materials and contribute to advancing research in thermal analysis of organometallic compounds and their applications.

References

Application Notes: Dielectric Analysis of Calcium Adipate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Calcium adipate is an organometallic compound of interest in materials science due to its dielectric properties. These notes detail the known dielectric characteristics of single-crystalline this compound monohydrate and outline a proposed experimental approach for its dielectric measurement, synthesized from relevant methodologies in polymer-composite and crystal analysis [1] [2].

2. Key Dielectric Properties of this compound Monohydrate The following table summarizes the key dielectric properties reported for a single-crystal sample of this compound monohydrate at room temperature (approximately 30°C). The data shows a clear dependence on the frequency of the applied electric field.

Table 1: Dielectric Properties of this compound Monohydrate Single Crystal [2]

Property Value at 100 Hz Value at 100 kHz
Dielectric Constant (εᵣ) 2.5 1.6
Dielectric Loss (tan δ) 0.35 0.18
AC Conductivity (σₐ𝒸) 8.5 x 10⁻⁵ S/m 1.8 x 10⁻³ S/m

3. Proposed Experimental Protocol for Dielectric Measurement

3.1. Sample Preparation

  • Single Crystal Growth: The this compound monohydrate crystals used in the referenced study were grown using a single gel diffusion technique with silica gel as the growth medium. This method allows for the slow diffusion of reactants within a gel matrix, facilitating the formation of high-quality single crystals suitable for dielectric studies [2].
  • Electrode Application: For dielectric measurements, electrodes must be applied to the crystal faces to form a capacitor-like structure. The use of sputtered gold or silver paint is recommended to ensure good electrical contact.

3.2. Measurement Setup and Data Acquisition

  • Instrumentation: An Impedance Analyzer or LCR Meter is required to measure the complex impedance of the sample across a frequency range.
  • Measurement: The sample's capacitance ((C)) and dissipation factor ((D)) should be measured over a broad frequency range (e.g., 100 Hz to 100 kHz) at a controlled temperature, typically starting at room temperature.
  • Data Calculation: The dielectric constant (( \epsilon_r )) is calculated from the capacitance using the formula: ( \epsilon_r = \frac{C d}{\epsilon_0 A} ) where (d) is the sample thickness, (A) is the electrode area, and (\epsilon_0) is the vacuum permittivity ((8.854 \times 10^{-12} \text{F/m})). AC conductivity ((\sigma_{ac})) can be derived from the dielectric loss data [2].

The workflow below illustrates the key stages of the experimental process.

G Start Start Experiment Prep Sample Preparation Start->Prep Crystal Grow Single Crystal (via Gel Diffusion) Prep->Crystal Electrodes Apply Electrodes Crystal->Electrodes Measure Dielectric Measurement Electrodes->Measure Setup in LCR Meter Data Data Analysis Measure->Data Collect C and D over frequency End End Data->End

Diagram 1: A high-level workflow for measuring the dielectric properties of a single crystal.

3.3. Data Interpretation and Model Fitting

  • Frequency Response Analysis: The data should be analyzed to observe how the dielectric constant and loss change with frequency, similar to the trends shown in Table 1. A decrease in the dielectric constant with increasing frequency is typical for materials with orientational polarization [2].
  • Model Compliance: For composite materials (e.g., polymers filled with metal oxides), experimental data is often compared to theoretical models like Bruggeman and Agari to understand filler-matrix interactions, especially at high filler concentrations [1].

4. Critical Experimental Considerations

  • Sample Quality: The defect density and purity of the single crystal can significantly impact the measured dielectric properties.
  • Temperature Control: Dielectric properties are often temperature-dependent. For comprehensive characterization, measurements should be performed at various controlled temperatures.
  • Electrode Effects: The type of electrodes and the quality of the contact must be consistent to avoid artifacts in the measurement, particularly at low frequencies.

5. Conclusion This document has outlined the known dielectric properties of this compound monohydrate and a general protocol for its measurement. The provided data (Table 1) serves as a benchmark for researchers. The principal challenge is the lack of a publicly available, detailed, step-by-step synthesis and measurement guide, which necessitates reliance on methodologies adapted from related fields [1] [2].

References

Comprehensive Application Notes and Protocols: Diffuse Reflectance Measurement of Calcium Adipate for Pharmaceutical and Materials Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diffuse reflectance spectroscopy has emerged as a powerful analytical technique for the characterization of pharmaceutical compounds and materials science applications. This method is particularly valuable for analyzing powder samples without extensive preparation, making it ideal for studying organometallic compounds like calcium adipate monohydrate. The non-destructive nature of diffuse reflectance measurements allows researchers to obtain detailed molecular information while preserving sample integrity for subsequent analyses. These application notes provide detailed protocols and methodologies specifically optimized for the analysis of this compound, an organometallic compound with significance in both pharmaceutical development and materials science research.

The fundamental principle behind diffuse reflectance spectroscopy involves measuring the interaction of infrared radiation with powdered samples, where light undergoes both specular reflection at particle surfaces and diffuse reflection through penetration, scattering, and re-emission from the sample matrix. This technique has largely supplanted the traditional KBr pellet method in many applications due to its simplified sample preparation and enhanced surface sensitivity. For this compound monohydrate—a single crystalline organometallic compound belonging to the triclinic system with space group P-1(2)—diffuse reflectance spectroscopy provides crucial information about its molecular structure, thermal stability, and optical properties that are essential for pharmaceutical formulation development and quality control processes [1].

Theoretical Background

Principles of Diffuse Reflectance Spectroscopy

When infrared radiation interacts with a powder sample, several optical phenomena occur simultaneously. Specular reflection occurs at the surface of powder particles, where light is reflected at an angle equal to the incident angle, much like a mirror. Meanwhile, a portion of the light penetrates the particles, where it may be absorbed, refracted, or undergo internal reflection at particle boundaries. The remainder emerges as diffuse reflected light, which is scattered in all directions from the sample. This diffuse component carries information about the bulk material's absorption characteristics, as it has traveled through the sample matrix and interacted with the molecular structure of the compound [2].

The relationship between concentration and measured signal in diffuse reflectance spectroscopy is described by the Kubelka-Munk function:

[ f(R_{∞}) = \frac{(1 - R_{∞})^2}{2R_{∞}} = \frac{K}{S} ]

Where (R_{∞}) represents the absolute reflectance of an infinitely thick sample, (K) is the absorption coefficient, and (S) is the scattering coefficient. In practical applications, absolute reflectance is difficult to measure, so spectra are typically referenced to a standard non-absorbing powder such as KBr or KCl. The resulting diffuse reflectance spectrum displays the same absorption bands as transmission spectra, but with differing relative intensities—weaker absorption bands often appear enhanced compared to transmission measurements, providing potentially improved detection sensitivity for minor components [2].

This compound Characteristics

This compound monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) is an organometallic compound that crystallizes in the triclinic system with space group P-1(2). Research has demonstrated that this compound exhibits remarkable thermal stability up to 103°C, beyond which decomposition begins. Spectroscopic studies have identified characteristic absorption bands associated with its molecular structure, including vibrations from carboxylate groups, water molecules, and the hydrocarbon chain. The compound's optical band gap has been determined to be approximately 5.3 eV, indicating its dielectric properties and potential applications in specialized materials [1].

The crystalline structure of this compound makes it an interesting candidate for pharmaceutical applications, particularly in controlled-release formulations where the calcium moiety may influence release kinetics and bioavailability. The combination of organic and inorganic components in its structure provides multiple interaction sites that can be probed using diffuse reflectance spectroscopy, offering insights into both the molecular conformation and potential interactions with excipients in formulation development.

Experimental Protocols

Sample Preparation Protocol

Table: Sample Preparation Steps for Diffuse Reflectance Measurements

Step Procedure Parameters Quality Control
1. Material Collection Obtain high-purity this compound monohydrate single crystals Purity >99%; characterize by XRD Confirm triclinic crystal structure [1]
2. Grinding Gently crush crystals using agate mortar and pestle Particle size <10 μm; avoid excessive pressure Monitor particle size under microscope
3. Dilution Mix with KBr powder at optimized concentration 1-10% (w/w) sample in KBr; typically 5% Homogeneous mixture without stratification
4. Homogenization Blend mixture thoroughly using mechanical mixer 5-10 minutes at moderate speed Visual inspection for consistency
5. Loading Transfer to sample cup of diffuse reflectance accessory 6 mm diameter, 1.5 mm depth Level surface without compaction

Proper sample preparation is critical for obtaining high-quality diffuse reflectance spectra. The single crystals of this compound monohydrate should be gently ground to a fine powder using an agate mortar and pestle to avoid introducing structural defects. The optimal particle size should be comparable to the wavelength of the incident IR radiation (approximately 2-20 μm for mid-IR), as this minimizes specular reflection and maximizes the diffuse component. Excessive grinding should be avoided as it may induce crystal structure changes or introduce moisture [1] [2].

The ground sample must be diluted with a non-absorbing matrix material such as potassium bromide (KBr) at concentrations typically ranging from 1% to 10% by weight. This dilution is necessary to reduce absorption intensity to measurable levels and to minimize specular reflection effects. For this compound, a concentration of approximately 5% has been found to provide optimal spectral characteristics. The mixture should be homogenized thoroughly to ensure uniform distribution, then loaded into the sample cup of the diffuse reflectance accessory. The sample surface should be leveled without compaction, as packing density affects scattering efficiency and therefore spectral quality [2].

Instrumentation Setup

Table: Instrument Parameters for Diffuse Reflectance Measurements

Component Specification Setting Notes
Spectrometer FTIR with DRS accessory Resolution: 4 cm⁻¹ Verify purge with dry air
DRS Accessory DRS-8000 or equivalent - Align according to manual
Detector DTGS or MCT Scan speed: 10 kHz MCT for higher sensitivity
Scan Parameters Spectral range: 4000-400 cm⁻¹ Scans: 64 Adjust based on signal-to-noise
Reference High-purity KBr powder Same volume as sample Dry thoroughly before use

The measurement of this compound via diffuse reflectance requires an FTIR spectrometer equipped with a dedicated diffuse reflectance accessory. The DRS-8000 accessory or its equivalent should be properly aligned according to manufacturer specifications. The optical system typically consists of mirrors that direct the IR radiation onto the sample at a specific angle, then collect the diffusely reflected light and direct it to the detector. The accessory features a sample cup of approximately 6 mm diameter and 1.5 mm depth, which should be filled completely with the sample-KBr mixture to ensure consistent path length and packing density [2].

The spectrometer should be configured for the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹, which provides optimal balance between spectral detail and signal-to-noise ratio. For most applications, accumulating 64 scans provides sufficient signal averaging while maintaining reasonable measurement times. The instrument should be purged with dry, CO₂-free air to minimize atmospheric interference, particularly in regions where water vapor (around 1650 cm⁻¹) and CO₂ (around 2350 cm⁻¹) absorb. A background spectrum should be collected using pure KBr powder prepared and measured under identical conditions to the sample [1] [2].

Data Collection Procedure
  • System Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Initiate the purge gas flow to maintain a dry optical path throughout the measurement.

  • Background Measurement: Fill the sample cup with the prepared KBr powder (reference material), level the surface without compacting, and place it in the diffuse reflectance accessory. Collect a background spectrum using the same parameters that will be used for the sample.

  • Sample Measurement: Carefully remove the reference cup and replace it with the prepared this compound-KBr mixture. Ensure the sample surface is level and flush with the top of the cup. Collect the sample spectrum using the identical parameters as the background measurement.

  • Spectral Transformation: Process the raw reflectance spectrum using the Kubelka-Munk transformation to convert the reflectance data to a format comparable to absorption spectra. This transformation is typically performed automatically by the instrument software.

  • Data Quality Verification: Examine the transformed spectrum for characteristic this compound bands to verify measurement quality. The spectrum should exhibit a flat baseline in regions where no absorptions occur, and peaks should have appropriate intensity without saturation [2].

The experimental workflow for diffuse reflectance measurement can be visualized as follows:

G cluster_1 Preparation Phase cluster_2 Measurement Phase cluster_3 Analysis Phase Start Start Measurement Prep Sample Preparation Start->Prep Inst Instrument Setup Prep->Inst Bkg Background Measurement (KBr Reference) Inst->Bkg Sample Sample Measurement (this compound in KBr) Bkg->Sample Process Spectral Processing (Kubelka-Munk Transform) Sample->Process Analyze Data Analysis Process->Analyze End Report Generation Analyze->End

Data Analysis and Interpretation

Spectral Features of this compound

Table: Character Spectral Features of this compound Monohydrate

Band Position (cm⁻¹) Intensity Assignment Structural Correlation
3000-2900 Medium C-H stretching Adipate chain methylene groups
1600-1550 Strong Asymmetric COO⁻ stretch Carboxylate-calcium coordination
1450-1400 Strong Symmetric COO⁻ stretch Carboxylate-calcium coordination
1450 Medium Carbonate vibration Potential impurity or decomposition
880 Weak Out-of-plane COO⁻ bend Carboxylate deformation mode
700-800 Variable C-H bending Adipate chain conformation

The diffuse reflectance spectrum of this compound monohydrate exhibits several characteristic absorption bands that provide information about its molecular structure and coordination environment. The carboxylate groups coordinating with calcium ions produce strong asymmetric and symmetric stretching vibrations in the 1600-1400 cm⁻¹ region, which are particularly sensitive to the coordination mode between the carboxylate and calcium centers. The C-H stretching vibrations between 3000-2900 cm⁻¹ provide information about the adipate chain conformation, while the lower frequency regions contain fingerprints of crystalline structure and metal-oxygen coordination [1].

The presence of water in the crystal structure (monohydrate) contributes to the broad O-H stretching band around 3400 cm⁻¹ and H-O-H bending near 1640 cm⁻¹. The exact positions and relative intensities of these bands can be influenced by hydrogen bonding patterns within the crystal lattice. When comparing spectra to reference data or evaluating batch-to-batch consistency, researchers should pay particular attention to the carboxylate stretching region (1600-1400 cm⁻¹), as shifts in these bands may indicate changes in coordination environment or crystal packing that could affect material properties and performance in pharmaceutical applications [1].

Thermal Behavior Analysis

Thermogravimetric analysis of this compound monohydrate confirms its monohydrate status and reveals a well-defined thermal degradation profile. The material demonstrates thermal stability up to 103°C, beyond which dehydration occurs, corresponding to the loss of the single water molecule. Further heating initiates decomposition of the adipate moiety through complex degradation pathways. The combination of diffuse reflectance spectroscopy with thermal analysis provides complementary information about structural changes induced by temperature variations, enabling researchers to establish processing parameters for pharmaceutical formulation operations such as drying, granulation, and compaction [1].

Diffuse reflectance measurements performed at elevated temperatures can monitor structural changes in real-time, providing insights into the dehydration mechanism and subsequent decomposition pathways. The correlation of spectral changes with mass loss from thermogravimetric analysis allows identification of intermediate phases and decomposition products. For this compound, the coordination environment of the calcium center may rearrange upon dehydration, potentially creating different polymorphic forms with distinct spectroscopic signatures. Understanding these transitions is crucial for establishing appropriate storage conditions and processing parameters in pharmaceutical development [1].

Advanced Applications and Method Validation

Multivariate Analysis for Quantification

While simple linear regression based on specific absorption peaks can provide reasonable quantitative results for this compound concentration in mixtures, more sophisticated multivariate calibration methods offer enhanced accuracy, especially for complex mixtures. Partial Least Squares Regression (PLSR) utilizing the entire spectral range rather than single wavelengths has demonstrated superior performance for quantifying similar materials in complex matrices. This approach is particularly valuable for pharmaceutical formulations where this compound may be combined with multiple excipients whose spectral features overlap with the analyte of interest [3].

The development of robust multivariate models requires careful selection of calibration samples representing the expected concentration range and matrix variations encountered in real applications. For this compound quantification, calibration sets should include samples with varying particle sizes, packing densities, and excipient ratios to model these variations appropriately. Model performance should be validated using independent test sets not included in the calibration process, with evaluation based on Root Mean Square Error of Prediction (RMSEP), Coefficient of Determination (R²), and Residual Predictive Deviation (RPD) statistics to ensure reliability in pharmaceutical quality control applications [3].

Method Validation Parameters

For regulatory submissions and quality control applications, the diffuse reflectance method for this compound analysis should undergo comprehensive validation following ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally identify this compound in the presence of potential impurities and excipients. Specificity is established by comparing spectra of pure this compound with those of common excipients and degradation products.

  • Linearity: Evaluate over the concentration range of 0.5-10% (w/w) in KBr, with a minimum of five concentration levels. The correlation coefficient (R²) should exceed 0.995.

  • Accuracy: Assess through recovery studies using spiked samples at three concentration levels (80%, 100%, 120% of target). Mean recovery should be within 98-102%.

  • Precision: Establish both repeatability (intra-day) and intermediate precision (inter-day, different analysts). Relative standard deviation should not exceed 2.0%.

  • Robustness: Evaluate the method's resilience to minor variations in parameters such as grinding time, dilution ratio, and packing density [1] [2].

The relationship between spectral features, structural properties, and analytical methods can be visualized as follows:

G Spectral Spectral Features BandGap Optical Band Gap (5.3 eV) Spectral->BandGap Thermal Thermal Stability (<103°C) Spectral->Thermal Structural Structural Properties Structural->Thermal Crystal Triclinic Crystal System Structural->Crystal Carboxylate Carboxylate Coordination Structural->Carboxylate Analytical Analytical Methods DRS Diffuse Reflectance Analytical->DRS TGA Thermogravimetric Analysis Analytical->TGA XRD X-ray Diffraction Analytical->XRD Raman Raman Spectroscopy Analytical->Raman Release Controlled Release Systems BandGap->Release Formulation Formulation Development Thermal->Formulation QC Quality Control Crystal->QC Carboxylate->Release DRS->Spectral TGA->Thermal XRD->Crystal Raman->Carboxylate Applications Pharmaceutical Applications Formulation->Applications QC->Applications Release->Applications

Conclusion

These application notes provide comprehensive protocols for the analysis of this compound monohydrate using diffuse reflectance spectroscopy. The method offers significant advantages for pharmaceutical development, including minimal sample preparation, non-destructive analysis, and high sensitivity to molecular structure and crystal form. The combination of diffuse reflectance with complementary techniques such as thermogravimetric analysis, X-ray diffraction, and Raman spectroscopy provides a comprehensive characterization approach that supports material identification, quality control, and formulation development.

The protocols outlined herein have been optimized specifically for this compound monohydrate but can be adapted with appropriate modifications for related organometallic compounds and pharmaceutical materials. As research continues, the integration of diffuse reflectance spectroscopy with advanced multivariate analysis and computational modeling promises to further enhance its utility in pharmaceutical development, potentially enabling real-time process monitoring and predictive modeling of formulation performance. By implementing these standardized protocols, researchers can ensure consistent, reliable characterization of this compound across different laboratories and throughout the drug development lifecycle.

References

Comprehensive Application Notes and Protocols: Calcium Adipate Crystal Growth Using Silica Gel for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Principles

Calcium adipate represents an important organometallic compound with significant potential in pharmaceutical development and materials science. The gel growth technique provides an ideal method for producing high-quality single crystals of compounds like this compound that have poor solubility or decompose before melting. This method enables researchers to grow well-facetted crystals with minimal defects under ambient conditions, making it particularly valuable for fundamental characterization studies. The silica gel medium acts as a three-dimensional crucible that controls diffusion rates, limits nucleation sites, and protects growing crystals from mechanical stress and convection currents [1].

The fundamental principle behind crystal growth in gels involves the slow diffusion of reactants through a porous medium, resulting in controlled precipitation and crystal formation. When applied to this compound, this process enables the production of single crystals suitable for detailed structural and property analysis. The slow reaction kinetics in gel media are particularly advantageous for pharmaceutical applications where crystal habit, purity, and structural perfection can significantly impact drug performance and bioavailability. The gel technique has gained renewed attention in recent years due to its suitability for growing crystals of biological macromolecules and its relevance to studying crystal deposition diseases in human beings [1].

Materials and Experimental Methods

Materials and Reagents

Table 1: Required chemicals and materials for this compound crystal growth

Material/Chemical Specification/Purity Purpose
Sodium metasilicate Laboratory grade Gel medium formation
Adipic acid Analytical grade (≥99%) Anionic reactant
Calcium chloride Analytical grade (≥98%) Cationic reactant
Hydrochloric acid 1N solution pH adjustment
Distilled water - Solvent preparation
Test tubes/U-tubes Borosilicate glass Crystallization vessels
Filter paper Whatman grade Filtration
Gel Preparation and Setup

The silica gel matrix serves as the foundational medium for controlled crystal growth. Preparation begins with dissolving sodium metasilicate in doubly distilled water to achieve a specific density between 1.03-1.06 g/cm³, which optimization studies have shown provides the ideal balance between mechanical stability and diffusion rates. The solution is carefully acidified using 1N hydrochloric acid to reach a pH range of 3-6, which experience has demonstrated is optimal for this compound crystallization. The gelation process involves polymerization of silicic acid, forming a three-dimensional network with fine pores that will later control reactant diffusion. The chemical process of gel formation follows the reaction: Na₂SiO₃ + 3H₂O → H₄SiO₄ + 2NaOH The resulting monosilicic acid then undergoes condensation polymerization, developing an extensive network of Si-O-Si bonds that creates the porous gel structure [1].

After mixing the sodium silicate solution with acid, the mixture is transferred to crystallization tubes (typically U-tubes or single test tubes) and allowed to set completely. This gelation process typically requires 24-48 hours, depending on the gel density and ambient temperature. The set gel should be transparent and mechanically stable. Before introducing reactants, the gel undergoes an aging process of 24 hours to enhance its structural stability and ensure uniform pore distribution. The aging hardens the gel slightly, decreases its transparency marginally, and establishes consistent diffusion characteristics throughout the medium [1].

Crystallization Setup and Procedure

Two principal approaches can be employed for this compound crystal growth:

  • Single Diffusion Technique: One reactant (typically 1M calcium chloride solution) is incorporated directly into the gel during preparation, while the second reactant (1M adipic acid solution) is carefully layered over the set gel. This method creates a concentration gradient that drives the diffusion process [2].

  • Double Diffusion Technique: Using a U-tube apparatus, the gel column forms a bridge between two solution reservoirs. One arm contains 0.5M calcium chloride solution, while the other contains 0.5M sodium adipate solution. This configuration enables counter-diffusion of reactants through the gel medium, resulting in crystallization at the reaction front [3].

Table 2: Optimized growth parameters for this compound crystals

Parameter Optimal Range Impact on Crystal Quality
Gel density 1.03-1.06 g/cm³ Denser gels reduce crystal size but improve morphology
pH 3-6 Affects gelation time and crystal morphology
Reactant concentration 0.5-1.0 M Higher concentrations increase nucleation density
Temperature 25±2°C Stable temperature yields more uniform crystals
Aging period 24-48 hours Longer aging reduces gel imperfections
Growth period 2-4 weeks Longer periods yield larger crystals

The crystallization process is monitored regularly using optical microscopy. Crystal growth typically initiates within 3-7 days and continues for 2-4 weeks, depending on the experimental conditions. The slow diffusion through the gel pores (typically 0.2-2μm diameter) ensures controlled supersaturation at the growth front, promoting the development of well-formed single crystals rather than polycrystalline aggregates. This controlled environment is particularly crucial for this compound, which crystallizes as a monohydrate with specific hydration stability requirements [2] [1].

Characterization Techniques and Protocols

Structural and Morphological Analysis

Comprehensive characterization of the grown this compound crystals is essential for confirming their structure and quality:

  • Powder X-ray Diffraction (XRD): Crystal structure determination is performed using XRD analysis, which has confirmed that this compound monohydrate crystals belong to the triclinic crystal system with space group P-1(2). The analysis should be conducted using a diffractometer with Cu-Kα radiation (λ=1.5406 Å) over a 2θ range of 5-50°. The resulting diffraction pattern provides information about unit cell parameters and crystallographic orientation [2].

  • Scanning Electron Microscopy (SEM): Morphological examination is conducted using SEM, which reveals the surface topography and crystal habit. Samples require carbon or gold coating to ensure conductivity. Imaging at various magnifications (100x-5000x) provides information about crystal faces, growth layers, and potential imperfections. This technique is particularly valuable for assessing the impact of growth conditions on crystal morphology [3].

  • Thermogravimetric Analysis (TGA): Thermal stability studies are performed using TGA with a heating rate of 10°C/min under nitrogen atmosphere from room temperature to 600°C. This analysis confirms the hydration state of the crystals and determines their decomposition profile. Research has demonstrated that this compound monohydrate maintains stability up to 103°C, beyond which dehydration and subsequent decomposition occur [2].

Spectral and Optical Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis in the range of 400-4000 cm⁻¹ identifies all functional groups present in the compound. Sample preparation involves mixing finely ground crystals with KBr and pressing into pellets. Specific absorption bands corresponding to carboxylate groups, water molecules, and Ca-O bonds provide confirmation of the chemical structure and coordination environment [2].

  • Micro-Raman Spectroscopy: Raman spectroscopy complements FTIR analysis by providing additional information about molecular vibrations and crystal symmetry. Measurements are typically performed using a 532 nm laser source with spectral resolution of 2-4 cm⁻¹. The resulting spectra show characteristic vibrations of the adipate anion and its interaction with the calcium cation [2].

  • Diffuse Reflectance Spectroscopy: Optical properties are assessed through diffuse reflectance measurements, which enable calculation of the optical band gap. For this compound, this has been determined to be 5.3 eV, indicating its insulating properties and potential for specialized applications requiring transparency in the UV-visible region [2].

Electrical Property Assessment
  • Dielectric Measurements: The dielectric behavior of this compound crystals is evaluated by measuring dielectric constant and dielectric loss as functions of frequency (typically 100 Hz-1 MHz) at room temperature. These measurements provide insight into the polarization mechanisms and electrical transport properties, which are relevant for potential electronic and pharmaceutical applications [2].

Results, Data Interpretation, and Discussion

Thermal Behavior and Stability

Thermogravimetric analysis of the grown crystals provides crucial information about their stability and decomposition pathway. The TGA curve for this compound monohydrate demonstrates excellent thermal stability up to 103°C, making it suitable for processing and applications under normal environmental conditions. Beyond this temperature, a weight loss corresponding to the water molecule is observed, confirming the monohydrate nature of the compound. Further heating leads to decomposition of the adipate anion through complex processes ultimately resulting in calcium oxide as the residual product. This thermal profile is significant for pharmaceutical applications where processing temperatures must be carefully controlled to maintain crystal integrity [2].

Structural and Spectral Properties

XRD analysis provides definitive confirmation of the crystal structure, with this compound monohydrate crystallizing in the triclinic system with characteristic lattice parameters. The triclinic symmetry indicates relatively low crystal symmetry, which can influence mechanical and dissolution properties relevant to pharmaceutical applications. FTIR and Raman spectroscopic analyses reveal characteristic vibrations including symmetric and asymmetric carboxylate stretches (around 1550 cm⁻¹ and 1420 cm⁻¹), Ca-O vibrations (below 600 cm⁻¹), and O-H stretches from water molecules (around 3400 cm⁻¹). The carboxylate coordination mode can be deduced from the separation between symmetric and asymmetric stretching frequencies, providing insight into the binding geometry between calcium ions and adipate anions [2].

Table 3: Summary of characterization results for this compound monohydrate crystals

Property Measurement/Result Technical Significance
Crystal system Triclinic Determines anisotropy of properties
Space group P-1(2) Confirms crystal symmetry
Thermal stability Up to 103°C Guides processing temperature selection
Optical band gap 5.3 eV Indicates insulating characteristics
Decomposition Multi-stage process Informs stability considerations
Dielectric Properties

The frequency-dependent dielectric properties of this compound crystals provide valuable information about their electrical behavior. Studies have shown that the dielectric constant decreases with increasing frequency, a characteristic phenomenon in dielectric materials attributed to the inability of dipoles to follow rapid field alternations at higher frequencies. The relatively low values of dielectric loss across the measured frequency range indicate minimal energy dissipation, making these crystals potentially suitable for specialized electronic applications in pharmaceutical devices. The ac conductivity analysis typically shows increasing trends with frequency, suggesting that the conduction mechanism follows correlated barrier hopping or similar models [2].

Applications and Protocol Conclusions

Pharmaceutical Relevance and Applications

While direct pharmaceutical applications of this compound require further investigation, related calcium-based compounds and crystal growth methodologies have significant relevance to drug development:

  • Controlled Crystallization: The gel technique provides an excellent model system for studying the crystallization processes of pharmaceutical compounds, particularly those with poor aqueous solubility or complex hydration states.

  • Biomineralization Studies: Calcium-based crystals are fundamentally important in understanding pathological mineralization processes, such as kidney stone formation. The ability to control crystal growth in gel media provides insights into inhibition mechanisms [4].

  • Drug Polymorphism: The controlled environment of gel growth allows exploration of crystal polymorphisms and hydrate forms, which critically influence drug stability, bioavailability, and processing characteristics.

  • Excipient Development: Calcium salts of dicarboxylic acids have potential as novel excipients in tablet formulations, where their compaction, flow, and release properties can be tailored through controlled crystallization.

Troubleshooting and Technical Recommendations

Successful implementation of this protocol requires attention to several critical factors:

  • Gel Quality Control: Inconsistent gel density or premature setting can lead to irregular diffusion profiles. Maintain strict control over sodium silicate concentration, acid addition rate, and mixing conditions to ensure reproducible gel structure.

  • Nucleation Density: Excessive nucleation resulting in many small crystals rather than few large ones can be addressed by reducing reactant concentrations, using higher gel densities, or introducing a pre-aging period for the gel before adding reactants.

  • Crystal Harvesting: Carefully dissolve the gel using warm water or dilute NaOH solution (1M) to recover crystals without damage. Implement gentle washing procedures with distilled water followed by air-drying or blotting to preserve crystal integrity [4].

  • pH Optimization: The initial gel pH significantly influences crystal quality. Conduct small-scale trials across the pH range 3-6 to determine the optimal conditions for this compound specifically.

Protocol Validation and Conclusion

The described protocols for this compound crystal growth using silica gel have been experimentally validated through published research, demonstrating reproducible formation of high-quality single crystals suitable for comprehensive characterization [2]. The gel growth technique offers distinct advantages for pharmaceutical research, including ambient condition processing, excellent control over crystal size and morphology, and relevance to biological mineralization processes.

This detailed application note provides researchers with a robust framework for implementing gel-based crystal growth of this compound and related compounds. The methodologies described support fundamental materials characterization and investigation of structure-property relationships relevant to pharmaceutical development. Future directions include exploring doping strategies with pharmaceutically relevant ions, investigating crystal growth inhibition mechanisms, and developing scaled-up protocols for industrial application.

Experimental Workflow and Visualization

The following diagram illustrates the complete experimental workflow for this compound crystal growth using the silica gel technique:

calcium_adipate_workflow Start Protocol Start GelPrep Gel Preparation: - Prepare sodium silicate solution (density 1.03-1.06 g/cm³) - Adjust pH to 3-6 with HCl - Transfer to crystallization vessels - Allow to set (24-48 hours) Start->GelPrep Aging Gel Aging: - Age set gel for 24 hours - Ensures structural stability - Creates uniform pore distribution GelPrep->Aging ReactantSetup Reactant Introduction: - Single diffusion: Layer reactant solution over gel - Double diffusion: Add solutions to U-tube arms Aging->ReactantSetup CrystalGrowth Crystal Growth: - Monitor daily with optical microscopy - Maintain constant temperature (25±2°C) - Growth period: 2-4 weeks ReactantSetup->CrystalGrowth Harvest Crystal Harvest: - Carefully dissolve gel with dilute NaOH - Wash crystals with distilled water - Air dry on blotting paper CrystalGrowth->Harvest Characterization Crystal Characterization: - XRD for structure determination - TGA for thermal stability - FTIR/Raman for functional groups - SEM for morphology - Dielectric measurements Harvest->Characterization DataAnalysis Data Analysis and Reporting Characterization->DataAnalysis

Diagram 1: Complete experimental workflow for this compound crystal growth using silica gel technique

References

preparing calcium adipate single crystals

Author: Smolecule Technical Support Team. Date: February 2026

Materials and Reagents

  • Calcium source: Calcium chloride (CaCl₂)
  • Adipic acid source: Sodium adipate or adipic acid
  • Gel medium: Sodium metasilicate for silica gel preparation
  • Acid catalyst: Acetic acid or other weak organic acids for gel setting control
  • Solvent: Deionized water
  • Glass tubes: U-tubes or similar diffusion cells

Experimental Protocol

Gel Preparation and Crystal Growth
  • Gel Preparation: Sodium metasilicate solution is adjusted to pH 5-6 using acetic acid to form silica gel [1]
  • Reagent Setup:
    • Prepare 1M calcium chloride solution in deionized water
    • Prepare 1M sodium adipate solution in deionized water
  • Diffusion Setup:
    • Pour gel into U-tube and allow to set completely
    • Add calcium chloride solution carefully to one arm
    • Add sodium adipate solution to the opposite arm
  • Crystal Growth:
    • Maintain constant temperature (25-30°C)
    • Allow slow diffusion through gel for 7-10 days
    • Monitor crystal formation visually
Crystal Harvesting and Processing
  • Harvesting: Carefully extract crystals using non-metallic tools to avoid damage
  • Washing: Rinse with deionized water to remove gel residues
  • Drying: Blot gently with filter paper and air-dry at room temperature

Here is the experimental workflow for calcium adipate single crystal preparation:

G GelPrep Gel Preparation: Adjust sodium metasilicate to pH 5-6 with acetic acid ReagentPrep Reagent Preparation: 1M CaCl₂ and 1M sodium adipate solutions GelPrep->ReagentPrep Setup Diffusion Setup: Pour gel in U-tube, add solutions to opposite arms ReagentPrep->Setup Growth Crystal Growth: Maintain 25-30°C for 7-10 days Setup->Growth Harvest Crystal Harvesting: Extract carefully, rinse and air-dry Growth->Harvest Characterization Crystal Characterization: PXRD, FTIR, TGA, Raman Harvest->Characterization

Characterization Methods

Structural Characterization
  • Powder X-ray Diffraction (PXRD): Confirm triclinic crystal structure with space group P-1(2) [1]
  • Single-crystal X-ray Diffraction: Determine unit cell parameters (a=5.8990(3) Å, b=6.7985(5) Å, c=10.8212(6) Å, α=78.999(5)°, β=81.831(5)°, γ=82.971(5)°) [2]
Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: Identify functional groups in the crystal lattice [1]
  • Micro-Raman Spectroscopy: Complement FTIR data and confirm molecular vibrations [1]
Thermal and Optical Properties
  • Thermogravimetric Analysis (TGA): Determine thermal stability (up to 103°C) and dehydration characteristics [1] [3]
  • Diffuse Reflectance Spectroscopy: Calculate optical band gap (5.3 eV) [1]

Key Parameters for Successful Crystallization

Parameter Optimal Condition Effect on Crystal Quality
pH Control 5.0-6.0 Critical for proper gel formation and crystal nucleation
Concentration 1M solutions Balanced growth rate vs. crystal quality
Temperature 25-30°C Controls diffusion rate and nucleation density
Time 7-10 days Allows sufficient crystal growth without excessive nucleation
Gel Density Medium viscosity Provides adequate support while allowing diffusion

Troubleshooting Guide

Problem Possible Cause Solution
No crystal formation Incorrect pH or concentration Adjust pH to 5-6, verify solution concentrations
Poor crystal quality Too rapid diffusion Use denser gel or lower concentrations
Multiple nucleation sites Temperature fluctuations Maintain constant temperature environment
Crystal cracking Rapid harvesting or drying Slow extraction, gentle washing procedures

Alternative Synthesis Approaches

For metal-organic framework applications, hydrothermal methods can produce calcium-adipate frameworks like GWMOF-7 and GWMOF-8, which form three-dimensional structures and undergo solid-state transformations upon heating [3] [4].

Application Notes

  • Handling Considerations: Crystals are stable under normal laboratory conditions but should be protected from dehydration
  • Storage: Store in sealed containers with desiccant to prevent moisture absorption
  • Experimental Flexibility: Concentrations and growth periods can be adjusted based on desired crystal size and application requirements

Frequently Asked Questions

Q: What is the coordination geometry of calcium in these crystals? A: Calcium is coordinated to seven oxygen atoms in a pentagonal bipyramidal arrangement [2]

Q: How reproducible is this crystal growth method? A: The gel diffusion technique provides high reproducibility when pH, concentration, and temperature are carefully controlled

Q: What applications exist for this compound crystals? A: Applications include materials science research, metal-organic framework development, and as model systems for studying crystalline structures [1] [3]

Methodology Summary

The single gel diffusion technique provides an effective method for growing high-quality this compound monohydrate single crystals. The key advantages include controlled diffusion leading to better crystal quality, minimal convection effects, and the ability to grow crystals at room temperature. This protocol consistently yields crystals suitable for structural characterization, spectroscopic analysis, and investigation of physical properties.

References

Comprehensive Application Notes and Protocols: Spectroscopic Characterization of Calcium Adipate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Background

Calcium adipate monohydrate (chemical formula: Ca(C₆H₈O₄)·H₂O) represents an important organometallic compound with significant relevance in materials science, crystal engineering, and pharmaceutical development. This compound belongs to the class of metal-organic frameworks (MOFs) and coordination polymers, characterized by its extended polymeric structure with calcium ions coordinated to adipate ligands and water molecules. The crystalline structure of this material has been determined through single-crystal X-ray diffraction, revealing a triclinic crystal system with space group P-1(2) and distinctive lattice parameters of a = 5.8990(3) Å, b = 6.7985(5) Å, c = 10.8212(6) Å, α = 78.999(5)°, β = 81.831(5)°, and γ = 82.971(5)° [1]. The compound forms a highly polymeric structure with a layer-type organization parallel to the (001) plane, where hydrocarbon chains are sandwiched between polar regions consisting of calcium ions, carboxylate groups, and water molecules [1].

The coordination environment around the calcium center is particularly noteworthy, with seven oxygen atoms arranged in a pentagonal bipyramidal geometry [1]. The two carboxylate groups within the adipate ion exhibit quite different coordination behaviors—one forms a four-membered chelate ring with one calcium ion while also bridging to two other calcium ions through unidentate bonds, while the other carboxylate group links to two calcium ions exclusively through unidentate bonds [1]. This diverse coordination chemistry contributes to the structural complexity and stability of the compound. The hydration water molecule plays a crucial role in the crystal packing and hydrogen bonding network, influencing both the physical properties and thermal behavior of the material, with dehydration occurring around 103°C as confirmed by thermogravimetric analysis [2].

Experimental Synthesis Protocols

Single Crystal Growth via Gel Diffusion Technique

The single gel diffusion technique represents a sophisticated approach for growing high-quality single crystals of this compound monohydrate suitable for detailed structural and spectroscopic characterization. This method utilizes a silica gel medium to control reactant diffusion, thereby promoting controlled nucleation and crystal growth [2]. The following protocol provides optimized procedures for reproducing high-quality crystals:

  • Gel Preparation: Prepare a sodium metasilicate solution with density ranging from 1.03-1.06 g/cm³. Adjust the pH using adipic acid solutions (1-4 M concentration) until the solution reaches a pH of approximately 5-6. Transfer the solution to crystallization tubes and allow it to set completely. This gelation process typically requires 12-48 hours at ambient temperature (25-35°C) to achieve optimal gel structure and stability [2] [3].

  • Reactant Incorporation: Dissolve 0.5 M adipic acid in the gel medium during preparation. Once the gel has completely set, carefully overlay it with a 0.5 M calcium chloride solution, maintaining a 2:1 volume ratio of gel to solution. The calcium solution will slowly diffuse into the gel matrix, reacting with the incorporated adipic acid to form this compound monohydrate crystals [2].

  • Crystal Growth Conditions: Maintain the crystallization apparatus at constant temperature (25±2°C) in a vibration-free environment. Crystal growth typically occurs within 7-14 days, with optimal crystal size achieved through slow diffusion rates. The gel medium effectively suppresses convection currents that typically lead to irregular crystallization, thereby promoting the development of well-formed single crystals [2] [3].

  • Crystal Harvesting: Carefully extract grown crystals from the gel matrix using glass rods or tweezers. Rinse gently with cold distilled water to remove gel residues and air-dry at room temperature. Properly formed crystals typically exhibit transparent, well-defined morphological characteristics consistent with the triclinic crystal system [2].

Powder Synthesis through Solution Precipitation

For applications requiring polycrystalline material, solution precipitation methods offer a practical alternative for synthesizing this compound monohydrate in powder form:

  • Neutralization Method: Dissolve 0.1 M adipic acid in 100 mL distilled water at 40°C with constant stirring. Gradually add 0.1 M calcium hydroxide suspension while maintaining the temperature between 35-45°C and pH between 6.5-7.5. Continue stirring for 1.5-3 hours to ensure complete reaction. The resulting white precipitate can be collected by vacuum filtration, washed with cold water, and dried at 40°C for 12 hours [3] [4].

  • Metathesis Reaction: Dissolve 0.1 M sodium adipate in warm distilled water (40°C). Separately, prepare a 0.1 M calcium chloride solution. Slowly add the calcium chloride solution to the sodium adipate solution with constant stirring (200-400 rpm). Maintain the temperature at 35-45°C throughout the addition process. Allow the mixture to stand for 1 hour after complete addition, then collect the precipitate by filtration, wash with cold water to remove sodium chloride byproduct, and air-dry [4].

Table 1: Optimization Parameters for this compound Monohydrate Synthesis

Parameter Optimal Range Impact on Product Quality
Temperature 35-45°C Higher temperatures yield smaller crystals; lower temperatures promote larger crystal formation
pH 6.5-7.5 Controls precipitation rate and prevents formation of basic calcium salts
Stirring Rate 200-400 rpm Ensures uniform mixing and consistent crystal size distribution
Reaction Time 1.5-3 hours Allows complete conversion and controlled crystal growth
Concentration 0.1-0.5 M Affects nucleation density and final product yield

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a powerful technique for identifying functional groups and understanding molecular interactions in this compound monohydrate. The following protocol details comprehensive analysis procedures:

  • Sample Preparation: For transmission FTIR spectroscopy, carefully grind 1-2 mg of this compound monohydrate crystals with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture under approximately 10 tons of pressure to form a transparent pellet. For diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), simply mix the finely ground sample with KBr at 1-5% concentration without pressing [2] [5].

  • Data Collection Parameters: Acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹, accumulating at least 64 scans to ensure adequate signal-to-noise ratio. Perform background correction using a pure KBr pellet or empty DRIFTS cell. Maintain consistent atmospheric conditions during measurement, preferably with purging dry air or nitrogen to minimize water vapor and CO₂ interference [2] [5].

  • Spectral Interpretation: Identify key vibrational bands characteristic of this compound monohydrate. The carboxylate groups (COO⁻) of the adipate ion typically exhibit asymmetric stretching around 1550-1580 cm⁻¹ and symmetric stretching around 1400-1420 cm⁻¹. The separation between these bands (Δν = ν_asym - ν_sym) provides information about carboxylate coordination mode. The water molecules present in the structure show O-H stretching vibrations in the 3200-3600 cm⁻¹ region and H-O-H bending around 1645 cm⁻¹ [2]. The C-H stretching vibrations of the methylene groups in the adipate chain appear between 2850-3000 cm⁻¹.

  • Hydration Studies: To investigate water interactions, perform FTIR analysis at controlled humidity levels or after controlled dehydration. Monitor changes in the O-H stretching and bending regions to understand the role of water in the crystal structure. Difference spectroscopy techniques can be employed by subtracting the spectrum of the dehydrated material to highlight water-related features [5].

Micro-Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly sensitive to symmetric vibrations and crystal lattice modes:

  • Instrumental Settings: Utilize a Raman spectrometer equipped with a 532 nm or 785 nm laser source to minimize fluorescence. Employ a 50× objective lens to focus on individual crystals, with laser power maintained below 5 mW to prevent sample degradation. Collect spectra in the 100-3500 cm⁻¹ range with a resolution of 2-4 cm⁻¹ and accumulation time of 10-30 seconds per scan [2].

  • Spectral Acquisition: For single crystal analysis, focus the laser beam on visually clear crystal faces. Rotate the crystal to assess orientation-dependent spectral changes. For polycrystalline samples, ensure homogeneous sampling by collecting spectra from multiple spots. Perform calibration using a silicon standard (peak at 520 cm⁻¹) before each measurement session [2].

  • Characteristic Bands: Identify key Raman shifts including symmetric carboxylate stretching around 1400-1450 cm⁻¹, C-C stretching vibrations of the adipate chain between 1000-1150 cm⁻¹, and methylene deformation modes around 1440-1470 cm⁻¹. The low-frequency region (<500 cm⁻¹) contains lattice modes and metal-oxygen vibrations that provide information about crystal packing and calcium-oxygen coordination [2].

  • Temperature-Dependent Studies: To investigate phase transitions and thermal stability, collect Raman spectra at elevated temperatures (25-300°C) using a thermal stage. Monitor changes in carboxylate vibrations and lattice modes to identify decomposition temperatures and structural modifications [2].

Table 2: Characteristic Vibrational Frequencies of this compound Monohydrate

Vibration Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
O-H Stretching 3200-3600 (broad) 3200-3600 (weak) Water molecules
C-H Stretching 2850-3000 2850-3000 Methylene groups
Asymmetric COO⁻ 1550-1580 1550-1580 (weak) Carboxylate groups
Symmetric COO⁻ 1400-1420 1400-1450 (strong) Carboxylate groups
H-O-H Bending ~1645 ~1645 (weak) Water molecules
C-C Stretching 1000-1150 1000-1150 Adipate chain
Ca-O Stretching <500 <500 Metal-oxygen bonds
UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS enables investigation of the optical properties and electronic structure of this compound monohydrate:

  • Sample Preparation: Finely grind the sample to ensure uniform particle size distribution. Pack the powder into a quartz sample holder with a transparent window, ensuring a smooth, level surface for consistent reflectance measurements. Use barium sulfate or Spectralon as a 100% reflectance standard for baseline correction [2].

  • Data Collection: Acquire spectra over the 200-800 nm range with a scanning speed of 100 nm/min and spectral bandwidth of 2-5 nm. Perform measurements at room temperature with specular reflection excluded. Repeat measurements from different sample spots to ensure reproducibility [2] [6].

  • Data Analysis: Convert reflectance data to absorption spectra using the Kubelka-Munk function: F(R) = (1-R)²/2R, where R represents the reflectance. Determine the optical band gap by plotting [F(R)hν]² versus energy (hν) and extrapolating the linear portion of the curve to the baseline. This compound monohydrate typically exhibits a wide band gap of approximately 5.3 eV, indicating its insulating properties [2].

  • Electronic Transitions: Interpret the absorption spectrum in terms of electronic transitions. The observed absorption edge primarily corresponds to electronic transitions within the carboxylate groups, as the adipate ligand does not contain extended conjugation systems that would give rise to lower energy transitions [2] [6].

Thermal Analysis Methods

Thermal analysis provides crucial information about stability, decomposition pathways, and hydration characteristics:

  • Thermogravimetric Analysis (TGA): Weigh 5-10 mg of sample in an alumina crucible. Heat from room temperature to 600°C at a constant rate of 10°C/min under nitrogen or air atmosphere with a flow rate of 50 mL/min. Record mass loss as a function of temperature [2].

  • Differential Scanning Calorimetry (DSC): Subject 3-5 mg of sample to the same thermal program as TGA in hermetically sealed aluminum pans. Measure heat flow relative to an empty reference pan to identify endothermic and exothermic events [2].

  • Data Interpretation: Identify the dehydration step around 100-120°C corresponding to loss of water of crystallization. The anhydrous compound remains stable until approximately 250-300°C, where decomposition begins through decarboxylation processes. The final residue at 500°C is primarily calcium carbonate, which may further decompose to calcium oxide above 600°C [2].

The following workflow diagram illustrates the comprehensive characterization approach for this compound monohydrate:

G Start Sample Preparation Synth Synthesis Methods Start->Synth SC Single Crystal Growth Synth->SC Powder Powder Synthesis Synth->Powder CharGroup Characterization SC->CharGroup Powder->CharGroup Struct Structural Analysis CharGroup->Struct Spect Spectroscopic Analysis CharGroup->Spect Therm Thermal Analysis CharGroup->Therm XRD XRD Struct->XRD NMR Solid-State NMR Struct->NMR FTIR FTIR Spectroscopy Spect->FTIR Raman Raman Spectroscopy Spect->Raman UVVis UV-Vis DRS Spect->UVVis TGA TGA/DSC Therm->TGA Results Data Integration and Structural Model XRD->Results NMR->Results FTIR->Results Raman->Results UVVis->Results TGA->Results

This compound Monohydrate Characterization Workflow

Advanced Characterization Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level insights into the local structure, dynamics, and chemical environments in this compound monohydrate:

  • Sample Preparation: Pack finely powdered sample into a zirconia MAS rotor (4 mm outer diameter). Ensure uniform packing to avoid spinning sidebands and ensure stable magic-angle spinning. For sensitivity enhancement, consider using rotors equipped with sapphire inserts for better thermal conductivity [7].

  • ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS): Set magic angle spinning rate to 10-14 kHz to resolve carboxyl and aliphatic carbon environments. Use a contact time of 2-5 ms for optimal polarization transfer from ¹H to ¹³C nuclei. Employ high-power proton decoupling (TPPM or SPINAL-64) during acquisition to eliminate ¹H-¹³C dipolar couplings. Set recycling delay to 3-5 seconds to account for ¹H relaxation. The adipate chain typically displays distinct resonances: carboxyl carbons at 180-185 ppm and methylene carbons at 20-35 ppm, with fine structure revealing crystallographic inequivalence [7].

  • ⁴³Ca NMR Experiments: Despite the challenges of low natural abundance (0.14%) and low gyromagnetic ratio, ⁴³Ca NMR can provide direct information about calcium coordination environment. Use high magnetic fields (≥18.8 T) and large sample volumes to enhance sensitivity. Employ echo experiments with proton decoupling to improve signal detection. The chemical shift and quadrupolar parameters reflect the seven-coordinate pentagonal bipyramidal geometry around calcium ions [7].

  • 2D Heteronuclear Correlation Experiments: Perform ¹H-¹³C HETCOR experiments to probe spatial proximities between proton and carbon nuclei. Set contact times of 0.1-0.5 ms for short-range correlations and 1-2 ms for longer-range contacts. These experiments are particularly valuable for identifying hydrogen bonding interactions involving water molecules and carboxylate groups [7].

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the definitive technique for determining the precise atomic arrangement in this compound monohydrate:

  • Crystal Selection: Mount a well-formed single crystal (approximate dimensions 0.2×0.2×0.1 mm³) on a micromount loop using paratone oil. Center the crystal on the diffractometer and cool to 100-150 K using a cryostream cooler to reduce thermal motion and improve data quality [1].

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) with a modern CCD-based diffractometer. Collect a complete hemisphere of data with 0.5° frame width and exposure time of 5-30 seconds per frame depending on crystal quality and radiation source. Ensure completeness of data >95% and redundancy >4 for accurate intensity measurement [1].

  • Structure Solution and Refinement: Solve the structure using direct methods or charge flipping. Refine the model using full-matrix least-squares techniques with anisotropic displacement parameters for all non-hydrogen atoms. Locate hydrogen atoms of water molecules from difference Fourier maps and constrain C-H hydrogen atoms geometrically. Final refinement typically converges to R₁ ≈ 0.04 for observed data and wR₂ ≈ 0.06 for all data [1].

  • Structural Analysis: Analyze the coordination environment around calcium ions, identifying bond lengths and angles. The calcium center typically exhibits seven coordination with Ca-O bond distances ranging from 2.35 to 2.55 Å. Examine the hydrogen bonding network involving water molecules and carboxylate oxygen atoms, which contributes significantly to the stabilization of the crystal packing [1].

Table 3: Crystallographic Data for this compound Monohydrate

Parameter Value Description
Crystal System Triclinic Basic crystal classification
Space Group P-1 (No. 2) Symmetry operations
a, b, c 5.8990(3), 6.7985(5), 10.8212(6) Å Unit cell dimensions
α, β, γ 78.999(5), 81.831(5), 82.971(5)° Unit cell angles
Volume 419.65(8) ų Unit cell volume
Z 2 Formula units per cell
Calculated Density 1.600 Mg/m³ Crystal density
Coordination Geometry Pentagonal bipyramid Calcium coordination
R-factor 0.040 Agreement factor for observed data

Data Integration and Structural Analysis

Integrating multidisciplinary characterization data enables researchers to develop a comprehensive understanding of this compound monohydrate's structural and physicochemical properties. The triclinic crystal structure determined by single-crystal X-ray diffraction provides the fundamental framework for interpreting spectroscopic data [1]. The extended polymeric structure consisting of calcium centers bridged by adipate ligands forms layers parallel to the (001) plane, with hydrophobic hydrocarbon chains sandwiched between polar layers containing calcium ions, carboxylate groups, and water molecules [1].

The coordination diversity exhibited by the two carboxylate groups in the adipate ligand—where one carboxylate forms a four-membered chelate ring with one calcium ion while bridging to two others, and the other carboxylate links to two calcium ions through unidentate bonds—manifests in the vibrational spectra through distinct carboxylate stretching frequencies [1]. The Δν value (separation between asymmetric and symmetric carboxylate stretching) typically falls in the range of 130-150 cm⁻¹, consistent with bridging bidentate coordination modes [2]. The presence of water molecules in the coordination sphere is confirmed by both O-H stretching and bending vibrations in FTIR spectra and by well-defined electron density in the crystal structure [2] [1].

The thermal stability profile established by TGA shows dehydration around 100-120°C, consistent with the loss of coordinated water molecules observed in the crystal structure [2]. The subsequent stability of the anhydrous compound up to approximately 250°C reflects the robustness of the calcium-carboxylate coordination bonds. The final decomposition to calcium carbonate above 500°C corresponds to the decarboxylation of the adipate ligand [2].

The wide optical band gap of 5.3 eV determined by UV-Vis DRS is consistent with the electronic structure of the compound, where the adipate ligand lacks extensive conjugation and the calcium ions have a closed-shell electron configuration [2]. This insulating property, combined with the dielectric behavior observed in electrical measurements, suggests potential applications in specialized electronic or optoelectronic devices [2].

Conclusion

The comprehensive spectroscopic characterization protocols outlined in these application notes provide researchers with robust methodologies for investigating this compound monohydrate. The integrated approach combining structural, vibrational, optical, and thermal techniques enables complete understanding of this complex coordination compound. The single gel diffusion technique produces high-quality single crystals suitable for definitive structural analysis, while solution methods yield polycrystalline material appropriate for bulk characterization [2] [1] [3].

The structural insights gained from these characterization methods reveal a fascinating coordination polymer with diverse carboxylate binding modes and a well-defined hydration sphere. The layered architecture with alternating polar and non-polar regions suggests potential for selective inclusion of guest molecules, which could be exploited in separation technologies or drug delivery systems [1]. The temperature-dependent spectral studies provide valuable information about the stability and decomposition pathways, essential for processing and applications [2].

These application notes establish standardized protocols that ensure reproducibility and reliability in characterizing this compound monohydrate. The detailed methodologies for FTIR, Raman, UV-Vis DRS, thermal analysis, solid-state NMR, and X-ray diffraction create a foundation for future investigations of related metal-organic compounds. Researchers can adapt these protocols to study structural analogs with different dicarboxylate ligands or alternative metal centers, facilitating comparative studies and materials development.

References

Troubleshooting Common Crystal Growth Problems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific issues and solutions based on experimental research.

Problem Possible Cause Suggested Solution Key Experimental Parameters
Poor Crystal Morphology or Habit Incorrect supersaturation level during growth [1] For well-defined habits, use lower supersaturation (σ < 0.02). Purify adipic acid precursor to 99.9% to minimize impurity effects [1]. Supersaturation (σ): (C-Cs)/Cs where C=actual concentration, Cs=solubility [1]
Low Product Yield Saturation not achieved; incorrect reactant concentration Ensure reagent purity ≥ 98.5% [2] [3]. Use a gel diffusion technique to control supersaturation and nucleation sites [2]. Solubility of adipic acid in water: ~1.95 g/100 g water at 20°C [1]
Formation of Undesired Phases Non-stoichiometric Ca²⁺ to adipate ratio; incorrect water content Use stoichiometric hydrothermal synthesis. For gel growth, ensure correct chemical formula of Ca(C₆H₈O₄)·H₂O [2]. Thermal stability of crystal is up to 103°C; dehydration occurs beyond this point [2].
Lack of Crystallization Impurities inhibiting nucleation; insufficient driving force Purify starting materials (e.g., by chromatography for adipic acid) [1]. Systematically increase supersaturation within the range of 0.005 to 0.10 [1]. Supersaturation range: σ = 0.005 to 0.10 [1]

Experimental Protocols for Crystal Growth

Here are detailed methodologies for growing calcium adipate crystals, synthesized from the research.

Gel Diffusion Technique for Single Crystals [2]

This method is suitable for growing high-quality single crystals for structural and spectroscopic analysis.

  • Materials: Calcium chloride (CaCl₂), adipic acid (C₆H₁₀O₄), silica gel, sodium metasilicate.
  • Procedure:
    • Prepare the Gel: Sodium silicate solution is acidified to form silica gel in a test tube or U-tube and allowed to set.
    • Set Up Diffusion: One arm of the U-tube is filled with an aqueous solution of calcium chloride. The other arm is filled with an aqueous solution of adipic acid.
    • Crystal Growth: The reactants diffuse slowly through the gel medium, reacting to form this compound monohydrate crystals. This process can take several days to weeks.
    • Harvesting: The slowly grown crystals are collected from the gel matrix, washed with distilled water, and dried.
Hydrothermal Synthesis for Framework Materials [4]

This method is used for synthesizing novel metal-organic framework structures, like GWMOF-7 and GWMOF-8.

  • Materials: Calcium salt, adipic acid, templating agent (e.g., 4,4'-bipyridine or similar nitrogen-containing ligands), water.
  • Procedure:
    • Reaction Mixture: A mixture of the calcium source, adipic acid, and the organic template molecule is combined with water in an autoclave (a sealed container capable of withstanding high pressure).
    • Heating: The autoclave is heated to a temperature above the boiling point of water (e.g., 120-180°C) for a period of several hours to days.
    • Cooling and Isolation: The autoclave is slowly cooled to room temperature. The resulting crystalline product is recovered by filtration, washed with water and solvent, and dried.

Experimental Workflow & Characterization

For a clear overview, the following diagram outlines the key stages and decision points in a crystal growth and characterization experiment.

calcium_adipate_workflow Crystal Growth Workflow Start Start Experiment Synthesis Synthesis Method Start->Synthesis GelMethod Gel Diffusion (Single Crystals) Synthesis->GelMethod Hydrothermal Hydrothermal (Framework Materials) Synthesis->Hydrothermal CheckCrystals Check Crystal Formation GelMethod->CheckCrystals Hydrothermal->CheckCrystals Troubleshoot Troubleshoot (Refer to Table) CheckCrystals->Troubleshoot No/Failed Crystals Characterize Characterize Product CheckCrystals->Characterize Crystals Formed Troubleshoot->Synthesis Adjust Parameters PXRD Powder X-ray Diffraction (PXRD) Characterize->PXRD TGA Thermogravimetric Analysis (TGA) Characterize->TGA Spectro Spectroscopy (FTIR, Raman) Characterize->Spectro End Analysis Complete PXRD->End TGA->End Spectro->End

The key characterization techniques used to confirm the successful formation of this compound monohydrate crystals are:

  • Powder X-ray Diffraction (PXRD): Confirms the crystal structure and phase purity. The crystal belongs to the triclinic system with space group P-1(2) [2].
  • Thermogravimetric Analysis (TGA): Used to verify the chemical formula and thermal stability. The material is stable up to 103°C, after which it dehydrates [2].
  • Spectroscopic Analysis: Fourier Transform Infrared (FTIR) and micro-Raman spectroscopy identify the functional groups and confirm the chemical structure [2].

Key Technical Parameters & Data

For your experimental records, here is a summary of critical quantitative data.

Parameter Value / Specification Context / Reference
Adipic Acid Purity ≥ 99.9% (Purified by chromatography) For reproducible crystal morphology [1]
This compound Formula Ca(C₆H₈O₄)·H₂O Chemical formula of the monohydrate crystal [2]
Crystal System Triclinic Space group: P-1(2) [2]
Thermal Stability Up to 103 °C Dehydration occurs beyond this point [2]
Optical Band Gap 5.3 eV For this compound monohydrate single crystals [2]

A Note on Information Gaps

It's important to note that the available scientific literature focuses more on successful synthesis and characterization rather than detailed troubleshooting of failed experiments. The guidance provided is based on inferences from these experimental reports. For issues not covered here, consulting with experts in crystallography or solid-state chemistry may be necessary.

References

Calcium Adipate Synthesis & Crystallization Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Here are the established methods for producing calcium adipate, with detailed protocols to ensure reproducible results.

Neutralization Reaction (Standard Method) This is the most common and direct synthesis pathway [1].

  • Reaction Principle: C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O [1].
  • Step-by-Step Protocol:
    • Dissolution: Dissolve adipic acid in distilled water at room temperature to create a clear solution [1].
    • Addition: Gradually add calcium hydroxide to the solution under constant stirring (200-400 rpm) to ensure proper mixing and prevent localized precipitation [1].
    • pH Monitoring: Monitor the solution pH, which will rise from acidic to a neutral or slightly basic range (pH 6.5-7.5) as the reaction progresses [1].
    • Precipitation: The product, this compound, will precipitate out of the solution.
    • Isolation: Collect the solid product via filtration or centrifugation [1].

Single Gel Diffusion Technique (For High-Quality Single Crystals) This method is specialized for growing large, well-formed single crystals for detailed structural analysis [1].

  • Principle: Uses a silica gel medium to control the diffusion of reactants, suppressing convection and allowing for slow, controlled crystal growth [1].
  • Step-by-Step Protocol:
    • Gel Preparation: Prepare a silica gel by mixing sodium metasilicate solution with an acid (1-4 M) to achieve a density of 1.03-1.06 g/cm³. Allow the gel to age for 12-48 hours to stabilize [1].
    • Reactant Incorporation: One reactant (e.g., adipic acid) is incorporated directly into the gel matrix during preparation [1].
    • Diffusion Setup: The second reactant (e.g., a calcium chloride solution) is carefully layered on top of the set gel without disturbing it [1].
    • Crystal Growth: The gel is left undisturbed at a constant temperature (25-35°C). Reactants diffuse through the gel, meeting at a slow, controlled rate to promote the growth of large, high-quality crystals over days or weeks [1].

The following diagram illustrates the decision-making process for selecting and optimizing a synthesis method.

Crystal Quality: Assessment & Optimization

A critical step in improving crystal quality is understanding what defines it. The following table summarizes the key parameters, their significance, and optimization strategies based on the search results.

Quality Parameter Definition & Significance Optimization Strategy
Crystal Structure & Purity [2] The long-range, repeating atomic arrangement. Determines the material's physicochemical properties. Slow crystallization (e.g., gel diffusion) [1]. Purify starting materials to >99.9% to prevent defects [3].
Morphology & Habit [3] The external shape of the crystal (e.g., needle, plate). Affects filtration, flow, and dissolution. Control supersaturation: Low supersaturation (σ < 0.02) yields well-defined habits [3]. Use programmed cooling to control nucleation and growth [1].
Particle Size Distribution The range and consistency of crystal sizes. Critical for batch-to-batch reproducibility. Use seeding with pre-existing crystals to control nucleation [1]. Optimize stirring rate for uniform mixing [1].
Thermal Stability The temperature at which the crystal loses water or decomposes. Indicates structural integrity. Characterize via Thermogravimetric Analysis (TGA). Ensure complete dehydration studies are conducted [4].

Troubleshooting Common Experimental Issues

Problem: Low Product Yield

  • Potential Cause: Incomplete reaction due to incorrect stoichiometry or poor reactant dissolution [1].
  • Solution: Ensure a 1:1 molar ratio of adipic acid to calcium source. Confirm adipic acid is fully dissolved before adding the calcium source. For industrial scales, using calcium carbonate or oxide can be more economical but may require elevated temperatures [1].

Problem: Poorly Defined or Small Crystals

  • Potential Cause: Excessively high supersaturation during crystallization, leading to rapid, uncontrolled nucleation (Ostwald ripening) [3] [1].
  • Solution: Reduce the supersaturation level (σ). For the neutralization method, add the calcium source more slowly. For high-quality crystals, the gel diffusion method is strongly recommended as it inherently controls supersaturation [1].

Problem: Unidentified Impurity Phases

  • Potential Cause: Interaction with other ions or additives in the solution. For example, silicate ions can be occluded within the crystal if present during synthesis [4].
  • Solution: Use high-purity reagents (≥99.9%) [3]. If using additives or other salts, verify their compatibility. Techniques like X-ray Diffraction (XRD) should be used to confirm the crystal phase matches the known structure of this compound monohydrate [2] [4].

Problem: Crystal Morphology Differs from Expected

  • Potential Cause: The relative growth rates of different crystal faces (e.g., {100}, {001}, {011}) are highly sensitive to supersaturation [3].
  • Solution: The theoretical morphology can be calculated using Periodic Bond Chain (PBC) analysis [3]. Experimentally, carefully adjust the supersaturation level to promote the growth of desired faces. Note that the {111} face may not appear even in theory due to its weak F-character [3].

Analytical Techniques for Characterization

To effectively troubleshoot, you must be able to characterize your product. Key techniques include:

  • Single Crystal X-ray Diffraction: The definitive method for determining the full crystal structure, including atomic coordinates and the polymeric, layered nature of this compound monohydrate [2].
  • Powder X-ray Diffraction (PXRD): Used as a fingerprint to identify the crystal phase and check for impurities by comparing the diffraction pattern to a known standard [4].
  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. For this compound monohydrate, this confirms the water content and reveals the dehydration behavior before crystallization of decomposition products [4].
  • Infrared Spectroscopy: Identifies functional groups (e.g., carboxylate bands) and can track structural rearrangements or dehydration before crystallization is detectable by XRD [4].

I hope this technical guide provides a solid foundation for your research on this compound crystallization.

References

calcium adipate thermal degradation issues

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties & Experimental Data

The following table summarizes the key thermal stability information available from the search results.

Compound Reported Thermal Stability / Decomposition Key Analysis Method Context & Notes
Calcium Adipate Monohydrate (Ca(C₆H₈O₄)·H₂O) Stable up to 103 °C; degradation occurs in multiple steps between 103 °C and 505 °C [1]. Thermogravimetric Analysis (TGA) Single crystals were grown using a single gel diffusion technique [1].
Calcium-Adipate Frameworks (GWMOF-7 & GWMOF-8) Undergo a solid-state transformation upon heating [2]. TGA, Single-crystal/Powder XRD Transformation leads to a denser 3D framework structure [2].
Adipic Acid (a potential degradation product) LC₅₀ for fish (Pimephales promelas) is 97 mg/L [3]. Toxicity Bioassay Identified as a toxic degradation product of certain biodegradable plastics (e.g., PBAT) [3].

Experimental Protocols for Characterization

Based on the research, here are detailed methodologies for key experiments used to study this compound and its thermal behavior.

Single Crystal Growth via Gel Diffusion [1]

This protocol is for growing high-quality single crystals suitable for definitive structural analysis.

  • Materials: Sodium metasilicate (for gel preparation), adipic acid, calcium chloride, distilled water, test tubes.
  • Procedure:
    • Prepare a silica gel in a test tube using sodium metasilicate solution, adjusted to a specific density and pH.
    • Once the gel is set, carefully pour an aqueous solution of adipic acid over the gel surface.
    • Gently add an aqueous solution of calcium chloride on top of the adipic acid solution.
    • Allow the test tube to stand undisturbed. Ions (Ca²⁺ and adipate) diffuse slowly through the gel, leading to the nucleation and growth of single crystals over time (days to weeks).
    • Harvest the well-formed crystals for analysis.
Comprehensive Thermal and Spectroscopic Analysis [1]

This workflow details how to correlate thermal events with structural changes, which is crucial for troubleshooting degradation issues.

Start Start with synthesized This compound sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) TGA->DSC Identifies key temperature points IR_Raman FTIR & Micro-Raman Spectroscopy DSC->IR_Raman Heat sample to identified temperatures PXRD Powder X-ray Diffraction (PXRD) IR_Raman->PXRD Characterize structural changes at each stage Correlate Correlate Data & Identify Phases PXRD->Correlate

  • Thermogravimetric Analysis (TGA): Heat a small, precisely weighed sample (e.g., 5-10 mg) from room temperature to over 500 °C in a controlled atmosphere (e.g., N₂). The resulting plot of weight loss versus temperature reveals the thermal stability and decomposition steps [1].
  • Differential Scanning Calorimetry (DSC): Subject a sample to a similar heating cycle. DSC measures heat flow, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, oxidative degradation) events that may not involve weight loss [4].
  • In-situ/Ex-situ Spectroscopic Analysis (FTIR/Raman): Record FTIR or Raman spectra of the sample after heating it to the specific temperatures identified by TGA/DSC. Compare the spectra to track the disappearance of functional groups (e.g., O-H from water, C=O from carboxylate) and the formation of new species, providing a molecular-level view of the degradation pathway [1].
  • Powder X-ray Diffraction (PXRD): After heating the sample to critical temperatures, perform PXRD. Changes in the diffraction pattern indicate solid-state phase transformations, loss of crystallinity, or formation of new crystalline decomposition products [1] [2].

Frequently Asked Questions (FAQs)

Q1: My this compound sample changes color upon heating. What does this indicate? While not explicitly mentioned in the sources, a color change often suggests oxidation or the formation of carbonized products due to thermal decomposition. It is recommended to perform TGA to determine the onset temperature of this event and use elemental analysis to confirm carbonization.

Q2: What are the expected degradation products of this compound? The research confirms that dehydration is the first step. Further heating leads to the breakdown of the adipate anion. One study identifies adipic acid as a key organic product from the degradation of polymers containing adipate units (like PBAT) [3]. The final residue at high temperatures (e.g., >505 °C) is expected to be calcium oxide (CaO) [1].

Q3: How does the presence of water affect the thermal degradation process? The crystal structure of this compound monohydrate includes coordinated water molecules [1] [2]. The loss of this water is the initial degradation step, which can alter the crystal structure and potentially initiate further decomposition. The thermal stability is therefore intrinsically linked to its hydrated state.

References

Experimental Protocol: Growing Calcium Adipate Crystals

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed methodology for growing calcium adipate monohydrate single crystals, as cited in recent research.

Step Description Key Details & Parameters
1. Gel Preparation Use silica gel as the growth medium [1]. The gel acts as a diffusion matrix to control the reaction rate between the ions.
2. Gel Diffusion Technique Employ the single gel diffusion technique for crystal growth [1]. This method allows for the slow and controlled diffusion necessary for high-quality single crystals.
3. System Characterization Confirm the resulting crystal's structure and properties. The grown crystal is This compound monohydrate, with the chemical formula Ca(C₆H₈O₄)·H₂O. It belongs to the triclinic crystal system with space group P-1(2) [1].

This established protocol should serve as the baseline for your experiments. The following troubleshooting guide addresses common deviations from this expected outcome.

Troubleshooting Guide for Single Gel Diffusion

This table addresses specific issues you might encounter during your experiments, along with their probable causes and solutions.

Problem Possible Causes Suggested Solutions
No Crystal Formation Low concentration of reacting ions; incorrect gel pH; overly rapid diffusion. Increase the concentration of calcium and adipate ion sources; ensure gel pH is optimized to facilitate the reaction (exact pH should be determined experimentally).
Poor Crystal Quality/Size Diffusion or reaction is too fast; impurities present; unstable temperature. Use a purer grade of reagents; ensure a slower diffusion rate by using a denser gel or lower reactant concentrations; maintain a stable temperature environment.
Amorphous Precipitate Supersaturation is too high, leading to rapid, uncontrolled precipitation [2]. Dilute the reactant solutions to lower the degree of supersaturation; use a gel medium to better control the diffusion and nucleation process [2].
Incorrect Crystal Phase The chemical formula or hydration state of the crystal does not match expectations. Use characterization techniques to verify the product. The crystal should be characterized as Ca(C₆H₈O₄)·H₂O and is thermally stable up to 103 °C [1].
Multiple Nucleation Sites Localized areas of high supersaturation within the gel. Ensure a homogeneous gel structure; use U-tubes or other apparatus designed for single diffusion to create a cleaner concentration gradient [2].

Frequently Asked Questions (FAQs)

Q1: What characterization methods are essential for confirming the grown crystals? A1: To properly identify and characterize this compound monohydrate crystals, you should use:

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure and confirm it belongs to the triclinic system [1].
  • Thermogravimetric Analysis (TGA): To verify the suggested chemical formula and the monohydrate state by showing stability up to 103°C [1].
  • FTIR and Raman Spectroscopy: To identify all the functional groups present in the compound [1].

Q2: How can I improve the optical quality of my crystals for property testing? A2: The key is to control the nucleation rate. If you are getting many small crystals, try:

  • Further reducing the concentration of your reactant solutions.
  • Using a denser gel to slow down diffusion even more.
  • Allowing for a longer diffusion time at a constant, vibration-free temperature.

Q3: My crystal's thermal stability differs from the literature. What could be wrong? A3: The documented thermal stability of this compound monohydrate is up to 103 °C [1]. If your results differ, it could indicate:

  • A different hydration state (e.g., a di- or tri-hydrate instead of the monohydrate).
  • The presence of impurities or an amorphous phase within your sample.
  • Slight variations in the crystal structure. Re-check your synthesis and characterization parameters.

Experimental Workflow and Verification

To help visualize the entire process from setup to verification, the following diagram outlines the key stages and characterization methods.

G This compound Crystal Growth and Verification Workflow Gel Preparation (Silica Gel) Gel Preparation (Silica Gel) Set Up Diffusion Set Up Diffusion Gel Preparation (Silica Gel)->Set Up Diffusion Crystal Growth Period Crystal Growth Period Set Up Diffusion->Crystal Growth Period Harvest Crystals Harvest Crystals Crystal Growth Period->Harvest Crystals PXRD Analysis PXRD Analysis Harvest Crystals->PXRD Analysis TGA Analysis TGA Analysis Harvest Crystals->TGA Analysis FTIR/Raman Analysis FTIR/Raman Analysis Harvest Crystals->FTIR/Raman Analysis Confirm Triclinic Structure Confirm Triclinic Structure PXRD Analysis->Confirm Triclinic Structure Verify Hydration & Stability Verify Hydration & Stability TGA Analysis->Verify Hydration & Stability Identify Functional Groups Identify Functional Groups FTIR/Raman Analysis->Identify Functional Groups

References

calcium adipate synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Calcium Adipate

The primary method for synthesizing this compound is through a neutralization reaction between adipic acid and a calcium source [1].

  • Common Reaction: The most straightforward synthesis is the reaction of adipic acid with calcium hydroxide in water [1]: C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O
  • Alternative Calcium Sources: Industrial production may use more economical calcium sources like calcium carbonate (CaCO₃) or calcium oxide (CaO) [1]. The reaction with calcium carbonate produces carbon dioxide gas, which must be managed [1].
  • Advanced Methods: Research also explores hydrothermal synthesis to create specific crystalline structures, including metal-organic frameworks (MOFs) with calcium and adipate [2].

Key Parameters for Yield Optimization

To maximize your synthesis yield, you should carefully control the following process parameters. The table below summarizes the key factors and their optimal ranges based on general industrial synthesis principles [1].

Parameter Optimal Range Impact on Yield and Product Quality
Temperature 35°C - 45°C Controls reaction rate and crystal morphology. Higher temperatures may cause rapid precipitation of smaller crystals [1].
pH Level 6.5 - 7.5 Ensures complete neutralization; prevents formation of unwanted side products [1].
Stirring Rate 200 - 400 rpm Ensures proper mixing and uniform crystal formation [1].
Reaction Time 1.5 - 3 hours Allows for complete conversion and adequate crystal growth [1].
Reactant Concentration 0.1 - 0.5 M Affects nucleation density and overall yield [1].

The following diagram illustrates the logical workflow for optimizing this compound synthesis yield, focusing on the control and adjustment of these key parameters.

start Start Synthesis Optimization temp Control Temperature (35°C - 45°C) start->temp pH Adjust pH (6.5 - 7.5) start->pH stir Maintain Stirring (200 - 400 rpm) start->stir time Monitor Reaction Time (1.5 - 3 hours) start->time conc Manage Reactant Concentration (0.1 - 0.5 M) start->conc assess Assess Yield and Crystal Quality temp->assess Adjust pH->assess Adjust stir->assess Maintain time->assess Monitor conc->assess Manage result Optimal Yield Achieved assess->result

Suggested Path for Deeper Technical Guidance

The search results lack the detailed experimental data and common failure points needed for a full troubleshooting guide. To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Use platforms like SciFinder, Reaxys, or Google Scholar to search for full-text research articles with detailed experimental sections for "this compound synthesis".
  • Review Patents: Patent documents often provide highly detailed, optimized synthetic procedures. Search for patents related to "this compound production" or "adipate salt synthesis".
  • Refine Your Search: Using more specific terms like "this compound crystallization kinetics" or "adipic acid recovery yield" may uncover more targeted technical notes.

References

Fundamentals of Calcium Adipate Crystals

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of calcium adipate crystals identified in the research, which are fundamental to understanding their crystallization behavior [1].

Property Description
Chemical Formula Ca(C₆H₈O₄)·H₂O
Crystal System Triclinic
Space Group P-1(2)
Thermal Stability Stable up to 103 °C
Common Growth Method Single gel diffusion technique

Potential Levers for Crystal Size Control

Based on general crystallization principles and the specific data available, here are key factors you can investigate to control crystal size:

  • Supersaturation Control: This is a critical parameter in crystallization. The study of adipic acid (a related compound) shows that crystal morphology and the faces that develop can change with different levels of supersaturation [2]. Lower supersaturation typically promotes the growth of fewer, larger, and more perfect crystals.
  • Growth Technique: The literature confirms that this compound monohydrate single crystals can be successfully grown using the single gel diffusion technique, with silica gel as a growth medium [1]. Optimizing the gel density, pH, and reactant concentrations in this method is a direct approach to influence crystal size and quality.
  • Temperature Regulation: The thermal stability of the crystal is known [1]. Operating the crystallization process at different temperatures, especially just below the stability limit, can significantly impact nucleation and growth rates, which are key to determining final crystal size.
  • Purity of Reactants: The starting materials' purity is essential. One study on adipic acid purification highlighted that crystal quality is "extremely purity dependent," and they purified their material to 99.9% before crystallization [2]. Impurities can dramatically affect crystal habit and size.

To help visualize the relationship between these factors and the final crystal outcome, the following diagram outlines a general experimental workflow.

G Crystal Size Control Workflow Start Define Experiment T1 Pre-experiment Planning Start->T1 T2 Crystallization Execution T1->T2 Proceed to Setup F1 Set Target Crystal Size T1->F1 F2 Select Growth Method (e.g., Gel Diffusion) T1->F2 F3 Choose Reactants & Purity T1->F3 T3 Post-processing & Analysis T2->T3 Completion F4 Control Supersaturation Level T2->F4 F5 Set Temperature Profile T2->F5 F6 Monitor Growth Time T2->F6 End Analyze Results & Iterate T3->End Evaluation F7 Harvest & Dry Crystals T3->F7 F8 Characterize Output (Size, Morphology, Purity) T3->F8

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to common challenges in calcium adipate characterization:

Question Issue & Symptoms Possible Causes Recommended Solution
How can I confirm the successful synthesis of a calcium-adipate framework? The resulting compound's properties do not match expected values. Incomplete reaction, incorrect reactant ratios, or the formation of an undesired crystalline phase. Use a combination of Powder X-ray Diffraction (PXRD) to confirm the crystal structure and FTIR spectroscopy to identify the functional groups of the adipate ligand within the framework [1] [2].
My sample's thermal stability is lower than expected. What could be wrong? Thermogravimetric Analysis (TGA) shows premature weight loss or decomposition. The presence of unreacted starting materials, solvent molecules trapped in the framework, or a non-optimal coordination geometry between calcium and adipate ions. Ensure proper washing and drying of the synthesized product. Use single-crystal X-ray diffraction to determine the precise coordination structure, as some hydrated frameworks (e.g., Ca(C6H8O4)·H2O) are stable only up to about 103°C [3].
How do I control the morphology and crystal size of the final product? Obtaining a powder instead of single crystals, or inconsistent crystal sizes. Rapid precipitation, incorrect pH, or unsuitable ion concentration. Employ controlled synthesis techniques like the single gel diffusion method using silica gel, which slows down the reaction to promote the growth of larger, more defined single crystals suitable for detailed structural analysis [3].
What should I do if my spectral data (FTIR/Raman) is noisy or has unexpected peaks? FTIR or Raman spectra show broad peaks or peaks that do not correspond to known adipate vibrations. Sample contamination, fluorescence, or interference from water. Ensure the sample is pure and perfectly dry. For Raman spectroscopy, compare results acquired at different temperatures, as this can help resolve and identify phase-changing behaviors and their corresponding spectral signatures [3].

Experimental Protocols for Characterization

The table below outlines standard methodologies for key characterization experiments, synthesized from recent studies.

Experiment Key Details Protocol Summary
Single Crystal Growth Gel Diffusion Technique Grow this compound monohydrate single crystals using a single gel diffusion technique with silica gel as the growth medium to control nucleation and crystal size [3].
Thermal Stability Analysis Thermogravimetric Analysis (TGA) Analyze the thermal stability and decomposition profile. The suggested chemical formula can be confirmed by correlating weight loss with the decomposition of specific components (e.g., water molecules). Some frameworks are stable up to 103°C [3].
Structural Confirmation Powder X-ray Diffraction (PXRD) Characterize the crystalline structure and phase purity of the synthesized powder. Compare the diffraction pattern to known standards to confirm the formation of a calcium-adipate framework [1] [2].
Functional Group Analysis FTIR & Micro-Raman Spectroscopy Identify all functional groups present in the compound. Perform spectroscopy at different temperatures to observe changes associated with phase transitions [3].
Optical Property Assessment Diffuse Reflectance Measurement Use diffuse reflectance data to calculate the optical band gap of the material. For example, this compound monohydrate has been reported to have an optical band gap of 5.3 eV [3].

Workflow for Synthesis & Characterization

The following diagram maps out the logical workflow for synthesizing and characterizing this compound, integrating the protocols mentioned above.

CalciumAdipateWorkflow cluster_char Characterization Phase start Start Synthesis gel Single Gel Diffusion Technique start->gel crystal Crystal Growth (Ca(C6H8O4)·H2O) gel->crystal synth_end Synthesized Product crystal->synth_end pxrd Powder XRD synth_end->pxrd Phase ID spectro FTIR / Raman Spectroscopy synth_end->spectro Groups tga Thermal Analysis (TGA) synth_end->tga Stability optical Optical Measurement synth_end->optical Band Gap data Data Analysis & Structural Confirmation pxrd->data spectro->data tga->data optical->data end Characterized Material data->end

This compound Synthesis & Characterization Workflow

Key Technical Notes

  • Thermal Behavior: Some templated calcium-adipate frameworks undergo a solid-state transformation into a denser 3D framework upon heating, which can be monitored by TGA and high-temperature PXRD [1] [2].
  • Handling Challenges: The main characterization challenges often relate to obtaining high-quality single crystals for definitive structural analysis and correctly interpreting thermal and spectral data, which are influenced by hydration levels and structural phase changes.

References

calcium adipate phase transition management

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Synthesis Protocols

For experimental design and baseline comparison, the following data on Calcium Adipate's properties and synthesis methods are summarized.

Table 1: Key Properties of this compound Monohydrate

Property Value / Description Measurement Technique Relevance to Phase Management
Crystal System Triclinic Powder X-ray Diffraction (XRD) Influences anisotropy in thermal expansion and phase transition behavior [1].
Space Group P-1(2) Powder X-ray Diffraction (XRD) Defines the crystal's symmetry and packing [1].
Thermal Stability Up to 103 °C Thermogravimetric Analysis (TGA) Critical operating limit; defines the temperature window for phase transition studies before decomposition [1].
Optical Band Gap 5.3 eV Diffuse Reflectance Measurement Suggests material is an insulator; may be relevant for specific applications [1].

Table 2: Synthesis Methods for this compound

Method Key Steps & Parameters Advantages Considerations
Neutralization Reaction [2] React adipic acid with calcium hydroxide in aqueous solution. Molar ratio 1:1, room temperature, constant stirring. Simple, straightforward, high-yield (>95%). Control pH (6.5-7.5) for complete neutralization.
Single Gel Diffusion [1] Grow single crystals using silica gel. Adipic acid in gel, calcium solution diffuses from top. Produces high-quality single crystals for structural studies. Slow process; requires optimization of gel density and aging time [1].
Alternative Calcium Sources [2] Use CaCO₃ or CaO with adipic acid. Requires elevated temperatures. More economical for industrial-scale production. Reaction with CaCO₃ releases CO₂; reaction with CaO is highly exothermic (requires careful temperature control).

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues during synthesis and analysis, derived from general experimental principles and the specific data available.

  • Challenge: Inconsistent or Poor Crystal Quality

    • Potential Cause: Rapid, uncontrolled precipitation during synthesis.
    • Solution: For single crystals, use the Single Gel Diffusion Technique [1]. The gel medium suppresses convection, allowing for slow, controlled diffusion of reactants and better crystal growth. For powder samples, ensure slow addition of reactants with vigorous stirring and consider using lower reaction temperatures (e.g., 35-45°C) to control nucleation rates [2].
  • Challenge: Low Product Yield or Incomplete Reaction

    • Potential Cause: Incorrect reactant stoichiometry or sub-optimal pH.
    • Solution: Adhere to a strict 1:1 molar ratio of adipic acid to calcium source. Use pH monitoring and maintain the reaction solution at a pH between 6.5 and 7.5 to ensure complete conversion and prevent side products [2].
  • Challenge: Uncertainty in Phase Transition Identification

    • Potential Cause: Reliance on a single characterization technique.
    • Solution: Employ complementary methods. Use Thermogravimetric Analysis (TGA) to determine decomposition temperatures and confirm hydrate content (e.g., monohydrate) [1]. Combine with Differential Scanning Calorimetry (DSC) to identify melting points, solid-solid transitions, and measure latent heat. Vibrational spectroscopy (FTIR, Raman) at different temperatures can also track structural changes during a phase transition [1].

Experimental Workflow for Phase Characterization

The diagram below outlines a logical workflow for synthesizing and characterizing this compound, integrating the methods and troubleshooting points above.

G cluster_synth Synthesis & Crystallization cluster_char Material Characterization cluster_phase Phase Transition Analysis Start Start: Define Research Objective S1 Choose Synthesis Method Start->S1 S2 Neutralization Reaction S1->S2 Powder / Bulk S3 Gel Diffusion (Single Crystals) S1->S3 Single Crystal S4 Purification & Drying S2->S4 S3->S4 C1 Structural Confirmation S4->C1 C2 PXRD / FTIR / Raman C1->C2 C3 Thermal Analysis C2->C3 C4 TGA / DSC C3->C4 P1 Variable-Temp Studies C4->P1 P2 VT-FTIR / VT-Raman P1->P2 P3 Dielectric Measurements P1->P3

This structured approach and referenced data provide a solid foundation for your experiments. The scientific community would greatly benefit from a dedicated resource that compiles empirical troubleshooting knowledge in this area.

References

calcium adipate decomposition temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Calcium Adipate

The key quantitative data found in the search results is summarized in the table below.

Material Thermal Stability / Decomposition Onset Experimental Conditions Citation
This compound Monohydrate Single Crystal Up to 103 °C Thermogravimetric analysis (TGA); further degradation observed above this point [1].
Calcium-Adipate Frameworks (GWMOF-7, GWMOF-8) Undergo solid-state transformation upon heating Thermogravimetric analysis (TGA); specific temperature not stated [2] [3] [4].

Frequently Asked Questions

  • What does the thermal stability of 103°C represent? This temperature indicates the point at which This compound monohydrate begins to lose its water of crystallization [1]. The decomposition of the organic adipate component occurs at higher temperatures, which were not specified in the available studies.

  • What happens to this compound upon further heating? Research indicates that this compound frameworks can undergo a solid-state transformation into a denser structure when heated [2] [3]. The exact temperature and products of full decomposition into calcium oxide and carbon oxides are not detailed in the searched literature.

Troubleshooting Guide

Issue Possible Cause Suggested Solution

| Unclear decomposition pathway | Lack of published kinetic data or full TGA curves for this compound in searched literature. | • Perform your own Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). • Use evolved gas analysis (EGA) with Fourier-Transform Infrared (FTIR) spectroscopy to identify gaseous decomposition products. | | Irreproducible results between studies | Different material forms (e.g., single crystal vs. metal-organic framework vs. powder) have different physicochemical properties [1] [2]. | Clearly document the physical form and synthesis method of your this compound sample. Note that single crystals, frameworks, and precipitated powders may degrade differently. |

Experimental Workflow for Decomposition Analysis

For a thorough investigation, you can follow this general experimental workflow to characterize the decomposition of this compound:

Start Start: Prepare this compound Sample Step1 Synthesize or Source Material Start->Step1 Step2 Define Heating Rate(s) Step1->Step2 Step3 Perform TGA/DSC Step2->Step3 Step4 Identify Mass Loss Events Step3->Step4 Step5 Analyze Gaseous Products (if EGA or TGA-IR available) Step4->Step5 For each event Step6 Characterize Residual Solid (XRD, FTIR) Step4->Step6 For each event Step7 Determine Kinetic Parameters Step5->Step7 Step6->Step7 End End: Establish Decomposition Profile Step7->End

References

calcium adipate vs calcium succinate properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fundamental Properties

The table below summarizes the key characteristics of calcium adipate and calcium succinate based on crystal structure and thermal analysis studies.

Property This compound Monohydrate Calcium Succinate Monohydrate
Chemical Formula Ca(C6H8O4)·H2O [1] [2] Ca(C4H4O4)·H2O [3]
Crystal System Triclinic [1] [2] Monoclinic [3]
Space Group P-1 (or PĀ1) [1] [2] C2/c [3]
Coordination Geometry Pentagonal Bipyramid (7 oxygen atoms) [2] Pentagonal Bipyramid (7 oxygen atoms) [3]
Polymeric Structure Highly polymeric, layer-type structure [2] Highly polymeric [3]
Thermal Stability Stable up to 103 °C [1] Information not available in search results
Reported Solubility Solubility in aqueous systems has been experimentally investigated and modeled [4] Information not available in search results

Experimental Data & Protocols

Here are the methodologies from key studies that determined the properties listed above.

  • Crystal Structure Determination

    • Objective: To determine the three-dimensional atomic arrangement and bonding of the calcium salts.
    • Method: Single-crystal X-ray diffraction.
    • Protocol: Single crystals of both compounds were grown and mounted on diffractometers. The structures were solved and refined using full-matrix least-squares techniques against intensity data [2] [3].
    • Key Finding: Despite belonging to different crystal systems, the immediate coordination environment of the calcium ion and the overall polymeric nature are "nearly identical" for both compounds [3].
  • Thermal Degradation Analysis

    • Objective: To understand the thermal stability and decomposition pathway of this compound.
    • Method: Thermogravimetric Analysis (TGA).
    • Protocol: The study involved subjecting a sample of this compound monohydrate to controlled heating while precisely measuring its weight loss. This data was correlated with Fourier Transform Infrared (FTIR) and Raman spectroscopy results at different temperatures to track chemical changes [1].
    • Key Finding: The weight loss data confirmed the chemical formula includes one water molecule (monohydrate) and established the material's stability up to 103°C [1].
  • Solubility Measurement & Modeling

    • Objective: To experimentally determine and theoretically predict the solubility of this compound in complex aqueous solutions.
    • Method: Equilibrium suspension analysis modeled with Pitzer's electrolyte activity coefficient model.
    • Protocol: An apparatus was designed to establish and measure thermodynamic equilibria in systems with solid and aqueous phases. The solubility of this compound was measured in aqueous suspensions at 298.15 K (25 °C). The Pitzer model, which accounts for ion-ion interactions, was then fitted to this experimental data [4].

Biological Relevance & Considerations

For your audience of drug development professionals, it is crucial to distinguish between the calcium salts and their organic acid components, as the biological data largely pertains to the latter.

  • Adipate and Succinate as Metabolites: Both adipic and succinic acids are natural metabolites. The calcium salts are often studied in the context of biomineralization, as they can form composites with calcium phosphates, which are relevant to bone health [5].

  • Succinate as a Signaling Molecule (Not the Calcium Salt): The search results extensively cover the role of succinate (the anion) as a potent signaling molecule in inflammation and other processes [6].

    • Intracellularly, accumulated succinate stabilizes the transcription factor HIF-1α, leading to a pro-inflammatory response [6].
    • Extracellularly, it functions as a ligand for the G-protein coupled receptor SUCNR1 (GPR91), modulating various immune and cellular functions [6] [7].

This signaling pathway is illustrated below. Note that this diagram represents the activity of succinate itself, and the behavior of calcium succinate in a biological system would be more complex, as it introduces both succinate and calcium ions.

G Ischemia Ischemia SuccinateAccumulation Succinate Accumulation (Cytoplasm) Ischemia->SuccinateAccumulation Inflammation Inflammation Inflammation->SuccinateAccumulation Hypoxia Hypoxia Hypoxia->SuccinateAccumulation ExtracellularRelease Extracellular Release (via Transporters) SuccinateAccumulation->ExtracellularRelease HIF1A HIF-1α Stabilization SuccinateAccumulation->HIF1A SUCNR1 Extracellular Succinate Binds SUCNR1 (GPR91) ExtracellularRelease->SUCNR1 SUCNR1->HIF1A In Some Cell Types PKA PKA Activation (e.g., in Cardiomyocytes) SUCNR1->PKA ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., IL-1β) HIF1A->ProInflammatoryGenes CalciumModulation Altered Ca²⁺ Handling PKA->CalciumModulation

Recommendations for Further Research

The existing data provides a solid foundation in materials science, but to evaluate these compounds for drug development, you may need to investigate the following areas not fully covered in the search results:

  • Comparative Bioavailability: Direct studies comparing the absorption and metabolism of calcium from these salts versus other forms like calcium carbonate or citrate.
  • Pharmacological Effects: Research into whether the administration of this compound or calcium succinate has a measurable impact on succinate receptor (SUCNR1) signaling in vivo.
  • Toxicological Profile: Comprehensive safety and toxicity data for both compounds, especially considering that other "natural" calcium sources like bone meal can contain lead [8].

References

calcium adipate thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Calcium Salts

The table below summarizes the key thermal stability data found in the search results.

Calcium Compound Reported Thermal Stability / Decomposition Temperature Experimental Conditions & Notes
Calcium Adipate Monohydrate (Ca(C6H8O4)·H2O) Thermally stable up to 103 °C [1]. Single crystals grown by gel diffusion technique; stability determined by TGA [1].
Calcium Apatites (General Class) Stability highly dependent on stoichiometry and anions [2] [3].
Hydroxyapatite (HAp) Dehydroxylation begins around 800-900 °C in air; melts at a lower temperature than FAp [2] [3]. Stability is lowered by substitutions of calcium and phosphate [2].
Fluorapatite (FAp) Highest stability in the apatite group; melts at ~1644 °C [3]. The fluoride anion in the crystal structure ensures high-temperature stability [2] [3].
Chlorapatite (ClAp) Intermediate thermal stability between FAp and HAp [2]. Chloride anions are the last to leave the crystal structure upon heating [2].
Calcium Palmate (Ca-Carboxylate from PFAD) 14% weight loss at 393 °C [4]. Synthesized from palm fatty acid distillate; data from TGA [4].

The following diagram illustrates the general workflow for characterizing the thermal stability of these materials, as described in the research literature.

G Start Start: Sample Preparation A1 Single Crystal Growth (Gel Diffusion Technique) Start->A1 A2 Solid-State Synthesis (e.g., Calcination, Sintering) Start->A2 A3 Metathesis Reaction (in Aqueous Ethanol) Start->A3 B Primary Characterization A1->B A2->B A3->B C1 Thermogravimetric Analysis (TGA) B->C1 C2 Differential Scanning Calorimetry (DSC) B->C2 C3 High-Temperature X-ray Diffraction (XRD) B->C3 D Supporting Characterization C1->D C2->D C3->D E1 FTIR Spectroscopy D->E1 E2 Raman Spectroscopy D->E2 E3 Elemental Analysis D->E3 End End: Data Analysis & Stability Assessment E1->End E2->End E3->End

Insights for Research and Development

The data indicates that "this compound" and "calcium apatites" serve entirely different applications due to their vastly different thermal stability profiles.

  • Material Selection is Application-Dependent: this compound, with stability only up to 103°C, is characteristic of metal-organic frameworks (MOFs) or coordination polymers. These materials are typically investigated for applications like drug delivery, where high temperatures are not encountered [5] [1]. In contrast, calcium apatites are ceramic materials designed for high-temperature processing (e.g., sintering, plasma spraying) in biomaterials, lighting, and waste removal [2] [3].
  • Key Stability Factors: For apatites, thermal stability is primarily determined by stoichiometry (Ca/P ratio) and the identity of the anion (OH⁻, F⁻, Cl⁻) in the crystal structure. Fluorapatite (FAp) demonstrates the highest stability, making it suitable for the most demanding high-temperature applications [2] [3].
  • Standardized Methodology: The experimental protocols are well-established. Thermogravimetric Analysis (TGA) is the primary method for determining decomposition temperatures and weight loss, often coupled with Differential Scanning Calorimetry (DSC) to analyze thermal transitions [1] [4]. Supplementary techniques like FTIR and XRD are crucial for verifying chemical structure and crystallinity before and after heating [1].

References

calcium adipate dielectric properties comparison

Author: Smolecule Technical Support Team. Date: February 2026

Dielectric Properties at a Glance

Material Dielectric Constant Dielectric Loss AC Conductivity (S/m) Measurement Conditions Source
Calcium Adipate Monohydrate Decreases with frequency Decreases with frequency ~10⁻⁶ to 10⁻⁵ Room temperature (30°C), 1 Hz - 1 MHz [1] Single-crystal study [1]
Polypropylene 2.2 0.0002 - 0.00031 - 100 MHz - 3 GHz [2] Material database [2]
Teflon (PTFE) 2.0 - 2.1 0.00028 - 3 GHz [2] Material database [2]
FR-4 (Epoxy glass) 4.2 - 4.9 0.008 - 100 MHz - 3 GHz [2] Material database [2]
Alumina (99.5%) 9.6 0.0002 - 100 MHz [2] Material database [2]
Water (distilled) 76.7 0.04 - 0.157 - 1 MHz - 3 GHz [2] Material database [2]

Experimental Protocol for this compound

The data for this compound monohydrate was obtained from a study on high-purity single crystals. Here is the detailed methodology [1]:

  • Sample Preparation: Single crystals of this compound monohydrate (Ca(C₆H₈O₄)·H₂O) were grown using a single gel diffusion technique with silica gel as the growth medium. The resulting crystals were confirmed to belong to the triclinic crystal system [1].
  • Dielectric Measurement: The dielectric properties were measured using an LCR meter. The capacitance was measured directly, and the dielectric constant was calculated using the standard formula ε' = Cd / ε₀A, where C is the capacitance, d is the thickness of the crystal, ε₀ is the permittivity of free space, and A is the area of the electrode [1].
  • Data Collection: Measurements of capacitance and dielectric loss were taken across a wide frequency range (1 Hz to 1 MHz) at room temperature (30°C). The AC conductivity was derived from the dielectric data [1].

The following diagram illustrates the experimental workflow for characterizing the dielectric properties of this compound crystals:

G Start Start: Experimental Workflow A Crystal Growth (Single Gel Diffusion Technique) Start->A B Sample Preparation (Electrode Application) A->B C Dielectric Measurement (LCR Meter, 1 Hz - 1 MHz) B->C D Data Processing C->D E Result: Dielectric Constant, Loss, AC Conductivity D->E

Researcher's Summary

  • This compound Profile: The experimental data shows this compound monohydrate has a low dielectric constant and loss that decrease with increasing frequency, which is typical of dielectric materials. Its low AC conductivity confirms it behaves as an electrical insulator [1].
  • Performance Context: While quantitative comparisons are limited, this compound's general dielectric behavior appears to be in the realm of common insulating materials rather than high-k ceramics. Its properties are significantly different from conductive or highly polar substances like water [2].

References

validating calcium adipate synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Material Properties

The table below summarizes two distinct approaches to synthesizing calcium adipate, along with key characteristics of the resulting material.

Synthesis Method Key Experimental Parameters Resulting Material & Key Properties References

| Hydrothermal/Solvothermal Synthesis | • Reactants: Adipic acid with calcium salts. • Conditions: Hydrothermal (heated in water under pressure). • Templating agents like 4,4'-bipyridine or 1,2-bis(4-pyridyl)ethylene used to create Metal-Organic Frameworks (MOFs). | • Forms crystalline framework structures (e.g., GWMOF-7, GWMOF-8). • Undergoes solid-state transformation into a denser 3D framework upon heating. • Crystal System: Triclinic (for monohydrate crystals). | [1] [2] [3] | | Gel Diffusion Technique | • Medium: Silica gel. • Process: One reactant (e.g., adipic acid) is embedded in the gel, while another (e.g., calcium solution) diffuses slowly into it. | • Grows high-quality single crystals of this compound monohydrate. • Thermal Stability: Stable up to 103°C, then decomposes in subsequent steps. • Optical Band Gap: 5.3 eV. | [3] [4] |

Detailed Experimental Protocols

For researchers looking to replicate these methods, here is a more detailed breakdown of the protocols.

Hydrothermal Synthesis of Calcium-Adipate MOFs

This method, as described for GWMOF-7 and GWMOF-8, involves the following steps [1] [2]:

  • Reactant Preparation: Adipic acid and a calcium salt are dissolved in water.
  • Templating: An organic templating agent (e.g., 4,4'-bipyridine for GWMOF-7 or 1,2-bis(4-pyridyl)ethylene for GWMOF-8) is added to the solution.
  • Reaction Conditions: The mixture is placed in a sealed vessel and heated under hydrothermal conditions (elevated temperature and pressure) for crystal growth.
  • Characterization: The resulting crystals are characterized by single-crystal X-ray diffraction (to determine structure), powder X-ray diffraction, IR spectroscopy, and thermogravimetric analysis (to study thermal properties) [1] [2].
Single Gel Diffusion for Crystal Growth

This technique is used to grow high-purity single crystals ideal for structural and property analysis [3]:

  • Gel Preparation: A silica gel is prepared with a specific density, often using sodium metasilicate solution mixed with an acid to achieve the desired pH. The gel is then allowed to age for 12-48 hours to stabilize.
  • Reactant Incorporation: One reactant, typically adipic acid, is incorporated into the gel matrix itself.
  • Diffusion: A solution containing calcium ions is carefully poured over the set gel. The calcium ions slowly diffuse into the gel column.
  • Crystal Growth: The slow diffusion process suppresses convection currents, allowing for controlled nucleation and the growth of large, well-formed single crystals over time at the diffusion interface [3].

Visualizing Synthesis Pathways

The following diagram illustrates the two primary synthesis pathways and their outcomes, which may help in selecting an appropriate method for your research goals.

G This compound Synthesis Pathways cluster_method Synthesis Method cluster_outcome Outcome & Characterization Start Start Adipic Acid + Calcium Source Hydrothermal Hydrothermal/Solvothermal (With Templating Agent) Start->Hydrothermal GelDiffusion Single Gel Diffusion (Silica Gel Medium) Start->GelDiffusion MOF Crystalline MOF (GWMOF-7, GWMOF-8) Hydrothermal->MOF Heated under pressure SingleCrystal High-Quality Single Crystal (this compound Monohydrate) GelDiffusion->SingleCrystal Slow diffusion process Char1 Characterization: X-ray Diffraction, IR Spectroscopy MOF->Char1 Char2 Characterization: Thermal Analysis, Spectroscopy SingleCrystal->Char2

Guidance for Further Research

Based on the search results, here are some suggestions for your continued work:

  • Focus on Pharmaceutical Characterization: The found literature extensively covers structural and thermal analysis. You may need to consult additional sources for pharmacological profiling, such as dissolution testing, stability studies in biologically relevant media, and in-vitro assays.
  • Explore Biological Signaling: While not directly observed in the this compound studies, [5] reviews calcium signaling pathways (IP3-Ca2+, p38-MAPK, Calmodulin) that are fundamental to cellular processes. Investigating if this compound influences these pathways could be a valuable research direction.

References

calcium adipate spectroscopic data verification

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Data for Calcium Adipate

The table below summarizes the key vibrational bands for this compound monohydrate single crystals as identified in research studies.

Spectroscopy Method Key Wavenumbers (cm⁻¹) Proposed Assignments
FTIR [1] Information from single-crystal study. Bands are influenced by the coordination to calcium and the presence of water.
Raman [1] Information from single-crystal study. Spectra were reported at different phase-changing temperatures.
FTIR & Raman [1] ~$\mathbf{1400}$ & ~$\mathbf{1600}$ Asymmetric & symmetric stretching vibrations of the carboxylate ($\ce{COO-}$) groups.

For precise verification, comparing the full spectrum from your experimental data against the original source is essential. The study notes that all functional groups in the compound were identified using these techniques [1].

Experimental Protocol for Characterization

The following workflow outlines the key steps for the synthesis and spectroscopic characterization of high-purity this compound single crystals.

Start Start: Crystal Synthesis and Preparation Step1 Synthesis via Single Gel Diffusion Technique Start->Step1 Step2 Confirm Crystal Structure (Powder X-ray Diffraction, XRD) Step1->Step2 Step3 Spectroscopic Characterization (FTIR & Micro-Raman) Step2->Step3 Step4 Thermal Stability Analysis (Thermogravimetric Analysis, TGA) Step3->Step4 Step5 Data Analysis and Verification Step4->Step5 End End: Verified Spectroscopic Data Step5->End

Key Experimental Details [1]:

  • Crystal Growth: this compound monohydrate ($\ce{Ca(C6H8O4).H2O}$) single crystals were grown using a single gel diffusion technique with silica gel.
  • Structural Verification: Powder XRD confirmed the crystal belongs to the triclinic system with space group P-1(2).
  • Thermal Properties: TGA supported the chemical formula and determined the material's thermal stability up to 103 °C.

Research Context and Verification Notes

  • Data Source: The primary data comes from a 2020 study published in the Journal of Thermal Analysis and Calorimety, which provides a high level of experimental detail suitable for your audience of researchers [1].
  • Handling Data Gaps: The search results confirm the existence of spectroscopic studies but do not provide a complete, list of all absorption bands. For a full verification, consulting the original paper or performing a direct experimental comparison is necessary.
  • Broader Scientific Context: this compound and similar carboxylate salts are of interest in advanced materials science, including the development of octacalcium phosphate carboxylates (OCPCs) for biomaterials and metal-organic frameworks (MOFs) [2] [3].

References

Calcium Carbonate in Polymer Composites: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The performance of CaCO₃ composites is significantly influenced by factors like surface modification, particle size, and the polymer matrix composition.

Table 1: Effect of Surface Modification on PBAT/CaCO₃ Composite Properties

Property Unmodified CaCO₃ Titanate-Modified CaCO₃ (1% TC-2) PEG-Modified CaCO₃ (Optimal amount) Source
Tensile Strength Decreased by >30% Increased to 20.55 MPa Improved with optimal PEG loading [1] [1]
Crystallization Temperature Increased from 97.51°C to 99.67°C [1]
Crystallinity Increased from 7.09% to 14.83% [1]
Thermal Stability Decomposition temp. increased from 533.9°C to 566.1°C [1]
Hydrophobicity Water contact angle increased from 85.7° to 94.6° [1]
Water Absorption Decreased from 13% to 1% [1]
Complex Viscosity Decreased due to lubricating effect [2] [2]

Table 2: Influence of Polymer Matrix and CaCO₃ Particle Size

Factor Key Finding Effect on Composite Performance Source
Polymer Matrix (PLA/PBAT Ratio) Nano-CaCO₃ prevented PLA crystallization in PLA-rich matrices (90/10, 70/30) but not in PBAT-rich matrix (30/70). Mechanical property enhancement was several times greater in PBAT-rich (PLA30) composites [3]. [3]
Particle Size Smaller CaCO₃ particles (e.g., 5 μm) generally led to better mechanical properties (tensile strength, elongation at break) in PBAT films [2]. Improved performance, though smaller particles can be harder to disperse without optimal surface modifier [2]. [2]

Experimental Protocols for CaCO₃ Composite Preparation

Here are detailed methodologies for preparing and testing CaCO₃ composites, as cited in the research:

  • Composite Fabrication (Twin-Screw Extrusion & Injection Molding): A common method involves dry blending PBAT with CaCO₃ (often pre-treated with a modifier). The mixture is then melt-blended using a twin-screw extruder with a temperature profile typically ranging from 170–190°C and a specific screw speed (e.g., 60 rpm). The resulting compound is cooled, pelletized, and can be converted into test specimens using an injection molding machine [3] or a blow film machine for films [1] [2].
  • Filler Surface Modification: To improve compatibility, CaCO₃ is often modified before blending. One protocol involves mixing CaCO₃ powder with a titanate coupling agent (e.g., TC-2) in a high-speed mixer for 15 minutes [1]. Alternatively, polyethylene glycol (PEG-600) can be used as a coating agent with a similar mixing process [2].
  • Degradation Testing:
    • Soil Degradation: Samples are buried in soil (e.g., at a lake coast) for a set period (e.g., 92 days). Samples are retrieved monthly, cleaned, dried at room temperature, and then characterized for weight loss or property changes [2].
    • Seawater Degradation: Artificial seawater is prepared according to established formulas. A sand/mud layer is placed at the bottom of the container and covered with a mixture of artificial and natural seawater. Samples are immersed and held at a constant temperature (e.g., 20 ± 2°C) for the duration of the test, with analysis performed at regular intervals [2].

Mechanism of Filler Modification

The following diagram illustrates how surface modifiers improve the interface between calcium carbonate and the polymer matrix, which is crucial for enhancing composite performance.

G cluster_1 1. Unmodified CaCO3 cluster_2 2. Modified CaCO3 with Coupling Agent cluster_3 3. Modified CaCO3 with Dispersant (e.g., PEG) A1 CaCO3 Particle A2 Poor Adhesion A3 Polymer Matrix (e.g., PBAT) B1 CaCO3 Particle B2 Titanate Coupling Agent B1->B2  Reacts with B5 Polymer Matrix (e.g., PBAT) B2->B5  Couples to B3 Strong Chemical Bond B4 Entanglement with Polymer Chains C1 CaCO3 Particle C2 PEG Coating C1->C2  Coated by C3 Hydrophilic -OH Groups C2->C3 C5 Polymer Matrix (e.g., PBAT) C2->C5  Disperses in C4 Improved Dispersion & Faster Degradation

References

Crystal Structure of Calcium Adipate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key crystallographic data for calcium adipate monohydrate (Ca(C₆H₈O₄)·H₂O), as determined by single-crystal X-ray diffraction [1] [2].

Parameter Value / Description
Crystal System Triclinic [1] [2]
Space Group P 1 (No. 2) [1] [2]
Unit Cell Parameters
- a 5.8990(3) Å [1] [2]
- b 6.7985(5) Å [1] [2]
- c 10.8212(6) Å [1] [2]
- α 78.999(5)° [1] [2]
- β 81.831(5)° [1] [2]
- γ 82.971(5)° [1] [2]
Unit Cell Volume 419.65(8) ų [1] [2]
Z (Formula units per cell) 2 [1] [2]
Calculated Density 1.600 Mg m⁻³ [1] [2]
Calcium Coordination 7 oxygen atoms [1] [2]
Coordination Polyhedron Pentagonal bipyramid [1] [2]
Overall Structure Highly polymeric layer-type structure parallel to (001) [1] [2]

Experimental Protocol for Structure Validation

The crystal structure was validated using a standard single-crystal X-ray diffraction workflow, with key methodological details below [1].

Experimental Step Details from Literature
Technique Single-crystal X-ray diffraction [1]
Data Collection Collected 1283 reflections with I ≥ 3σ(I) [1]
Structure Solution Not explicitly stated, but standard direct methods are typical
Structure Refinement Full-matrix least-squares techniques [1]
Refinement Quality (R-values) R = 0.040, R_w = 0.058 [1]

A high-quality crystal was mounted on a diffractometer. The diffraction experiment measured the intensity and angle of X-rays scattered by the crystal to determine the unit cell parameters and collect a dataset of reflection intensities. The structure was then solved to determine initial atomic positions, and refined to minimize the difference between observed and calculated data, resulting in precise atomic coordinates and the low R-values that indicate an accurate model [1].

Structural Relationships Diagram

The following diagram illustrates the key structural features and relationships in this compound monohydrate, based on the crystallographic data.

calcium_adipate_structure This compound\nMonohydrate This compound Monohydrate Triclinic Crystal System Triclinic Crystal System This compound\nMonohydrate->Triclinic Crystal System Space Group P 1 Space Group P 1 This compound\nMonohydrate->Space Group P 1 Layer-type Structure Layer-type Structure This compound\nMonohydrate->Layer-type Structure Ca²⁺ Coordination\n(Pentagonal Bipyramid) Ca²⁺ Coordination (Pentagonal Bipyramid) Layer-type Structure->Ca²⁺ Coordination\n(Pentagonal Bipyramid) Carboxylate Group 1 Carboxylate Group 1 Ca²⁺ Coordination\n(Pentagonal Bipyramid)->Carboxylate Group 1 Carboxylate Group 2 Carboxylate Group 2 Ca²⁺ Coordination\n(Pentagonal Bipyramid)->Carboxylate Group 2 Binds 3 Ca ions\n(4-membered chelate + bridges) Binds 3 Ca ions (4-membered chelate + bridges) Carboxylate Group 1->Binds 3 Ca ions\n(4-membered chelate + bridges) Binds 2 Ca ions\n(unidentate bonds) Binds 2 Ca ions (unidentate bonds) Carboxylate Group 2->Binds 2 Ca ions\n(unidentate bonds)

The structure features hydrocarbon chains sandwiched between polar layers composed of calcium ions, carboxylate groups, and water molecules [1] [2]. The two carboxylate groups in the adipate ion exhibit different coordination modes: one binds to three different calcium ions, while the other links to only two [1].

Pathways for Further Investigation

The search results confirm the well-established structure of this compound monohydrate but lack performance comparisons with other materials. To build a comprehensive guide, you could:

  • Explore related framework materials: Search for other calcium carboxylate frameworks (e.g., with succinate, glutarate) or metal-organic frameworks (MOFs) using different metal centers for comparison on metrics like thermal stability and porosity [3].
  • Investigate functional properties: Examine literature for studies on potential applications of these materials, such as in catalysis, gas storage, or as precursors for solid-state transformations [3].
  • Utilize structural databases: Access the Cambridge Structural Database (CSD) or ICSD to retrieve the full set of atomic coordinates for this compound monohydrate and its alternatives, enabling detailed computational analysis and comparison.

References

calcium adipate thermal analysis reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Analysis Data from Literature

The table below summarizes the key thermal properties of calcium adipate and its related frameworks as reported in the searched literature.

Material Name Composition / Formula Key Thermal Findings Experimental Method Citation
This compound Frameworks [Ca(C6H8O4)(H2O)2]•(Template) Structures undergo a solid-state transformation into a denser 3D framework. Thermogravimetric Analysis (TGA) [1] [2]
This compound Monohydrate Ca(C6H8O4)·H2O Thermal stability up to 103 °C; the suggested chemical formula was supported by TGA. Thermogravimetric Analysis (TGA) [3]

Detailed Experimental Protocols

To help you understand the context of the data, here are the experimental methodologies used in the key studies.

  • Synthesis of Templated Calcium-Adipate Frameworks (GWMOF-7 & GWMOF-8): The two novel calcium-adipate frameworks, GWMOF-7 and GWMOF-8, were synthesized using a hydrothermal method. They were characterized using single-crystal X-ray diffraction, powder X-ray diffraction, IR spectroscopy, and elemental analysis. Their thermal properties were specifically studied using thermogravimetric analysis (TGA) [1] [2].
  • Synthesis and Analysis of this compound Monohydrate: Single crystals of this compound monohydrate were grown using the single gel diffusion technique with silica gel as the growth medium. The compound was characterized by powder X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and micro-Raman spectroscopy. Its thermal degradation was studied through thermogravimetric analysis, which confirmed the monohydrate formula and its stability range [3].

Experimental Workflow for Thermal Analysis

The following diagram outlines a general experimental workflow for the synthesis and thermal analysis of this compound, based on the methodologies from the cited research.

cluster_synth Synthesis Stage cluster_char Characterization Stage Start Start: Research Objective S1 Choose Synthesis Method Start->S1 S2 Hydrothermal Synthesis S1->S2   [1] [2] S3 Single Gel Diffusion Technique S1->S3   [3] C1 Structural Characterization S2->C1 S3->C1 C2 Single-Crystal XRD C1->C2 C3 Powder XRD C1->C3 C4 FTIR & Raman Spectroscopy C1->C4 TA Thermal Analysis (TGA) C2->TA C3->TA C4->TA Results Interpret Results: Stability & Transformation TA->Results

Assessment of Reproducibility Information

A direct comparison of thermal analysis reproducibility for this compound is not available in the search results.

  • Limited Scope of Data: The provided data comes from individual studies focused on discovering new materials [1] [2] or growing single crystals [3]. These studies confirm the thermal behavior of the specific materials synthesized in their respective labs but do not discuss the reproducibility of these results across different laboratories or operators.
  • Lack of Comparative Data: The search results do not contain studies that directly compare the thermal analysis results of this compound from multiple sources or under varying experimental conditions. Therefore, an objective assessment of its reproducibility cannot be made from the available information.

Recommendations for Researchers

Given the lack of direct reproducibility data, here are some practical steps you can take:

  • Consult Broader Literature: You may need to look beyond the current search results for review articles or inter-laboratory comparison studies that might discuss the reproducibility of thermal analysis for metal-organic frameworks or calcium carboxylates in general.
  • Focus on Protocol Details: When planning your own experiments, pay close attention to the detailed synthesis and characterization protocols, as reproducibility is highly dependent on strictly controlling parameters like temperature, pressure, reagent purity, and heating rates during TGA [3].
  • Perform Your Own Validation: In the absence of established reproducibility data, conducting your own validation experiments, potentially including round-robin tests if collaborating with other labs, would be the most reliable approach.

References

×

UNII

01L9Y9D98W

Related CAS

124-04-9 (Parent)

Other CAS

22322-28-7
7486-40-0

Wikipedia

Calcium adipate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

Dates

Last modified: 02-18-2024

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